5-Fluoro-2-(1H-pyrrol-1-yl)aniline
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
5-fluoro-2-pyrrol-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h1-7H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKNORHSABZYSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-depth Technical Guide: 5-Fluoro-2-(1H-pyrrol-1-yl)aniline (CAS No. 896429-57-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-(1H-pyrrol-1-yl)aniline is a fluorinated aromatic amine that serves as a critical building block in the synthesis of advanced pharmaceutical compounds. Its structure, combining a fluoroaniline (B8554772) moiety with a pyrrole (B145914) ring, makes it a valuable intermediate in the development of targeted therapies, particularly in oncology. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application in the synthesis of a key Epidermal Growth Factor Receptor (EGFR) inhibitor.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic procedures.
| Property | Value | Reference |
| CAS Number | 896429-57-5 | [1] |
| Molecular Formula | C₁₀H₉FN₂ | [1] |
| Molecular Weight | 176.19 g/mol | [1] |
| Appearance | Brown to dark brown solid | |
| Purity (LCMS) | ≥ 95.92% | |
| IUPAC Name | 5-fluoro-2-(1H-pyrrol-1-yl)benzenamine | |
| Canonical SMILES | C1=CC(=C(C=C1F)N)N2C=CC=C2 | |
| InChI Key | GGKNORHSABZYSG-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound is a multi-step process. The following experimental protocol is a detailed methodology for its preparation.
Experimental Protocol: Synthesis of this compound
This protocol involves a two-step process starting from 1-bromo-4-fluoro-2-nitrobenzene (B1271562). The first step is a Suzuki coupling reaction to introduce the pyrrole moiety, followed by a reduction of the nitro group to yield the final aniline (B41778) product.
Step 1: Synthesis of 1-(4-Fluoro-2-nitrophenyl)-1H-pyrrole
-
Materials:
-
1-Bromo-4-fluoro-2-nitrobenzene
-
1H-Pyrrole
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a reaction vessel, add 1-bromo-4-fluoro-2-nitrobenzene (1.0 eq), 1H-pyrrole (1.2 eq), and potassium carbonate (2.0 eq).
-
Add toluene and water to the mixture.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add palladium(II) acetate (0.05 eq) and SPhos (0.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole.
-
Step 2: Synthesis of this compound
-
Materials:
-
1-(4-Fluoro-2-nitrophenyl)-1H-pyrrole
-
Iron powder (Fe)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Water
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
In a round-bottom flask, suspend 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron residues.
-
Wash the celite pad with ethanol and dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to give the crude this compound.
-
The product can be further purified by column chromatography if necessary.
-
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Application in Drug Development: Synthesis of Rociletinib (B611991) (CO-1686)
This compound is a crucial intermediate in the synthesis of Rociletinib (CO-1686), a third-generation irreversible EGFR inhibitor.[2] Rociletinib is designed to target the T790M mutation in EGFR, which is a common mechanism of resistance to first and second-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[3][4]
Role in Rociletinib Synthesis
In the synthesis of rociletinib, this compound undergoes a condensation reaction with a pyrimidine (B1678525) derivative, followed by further modifications to yield the final drug substance. The aniline nitrogen of the intermediate acts as a nucleophile, attacking an electrophilic site on the pyrimidine ring to form a key C-N bond.
EGFR Signaling Pathway and Rociletinib's Mechanism of Action
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[5] In certain cancers, such as NSCLC, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell division.
Rociletinib covalently binds to a cysteine residue (Cys797) in the ATP-binding site of EGFR, including the resistant T790M mutant form. This irreversible binding blocks the downstream signaling cascade, thereby inhibiting cancer cell proliferation and inducing apoptosis.
EGFR Signaling Pathway Diagram
Caption: Simplified EGFR signaling pathway and the inhibitory action of Rociletinib.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be used in a well-ventilated area or a fume hood.
Conclusion
This compound is a key building block with significant applications in medicinal chemistry, particularly in the development of targeted cancer therapies. Its synthesis, while requiring multiple steps, is achievable through established organic chemistry methodologies. Its role as a crucial intermediate in the synthesis of the EGFR inhibitor rociletinib highlights its importance in the ongoing efforts to combat drug resistance in cancer treatment. This guide provides researchers and drug development professionals with essential technical information to facilitate its use in their research and development endeavors.
References
- 1. This compound | 896429-57-5 [chemicalbook.com]
- 2. Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rociletinib in EGFR-Mutated Non–Small-Cell Lung Cancer [en-cancer.fr]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Molecular Structure of 5-Fluoro-2-(1H-pyrrol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and properties of 5-Fluoro-2-(1H-pyrrol-1-yl)aniline, a key intermediate in the synthesis of various active pharmaceutical ingredients. This document collates available data on its chemical and physical properties, and outlines a plausible synthetic pathway. Spectroscopic data, essential for its characterization, are summarized and interpreted. The guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.
Introduction
This compound, with the CAS number 896429-57-5, is a fluorinated aromatic amine containing a pyrrole (B145914) moiety. The presence of a fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and binding affinity. The pyrrole ring is a common scaffold in many biologically active compounds. Consequently, this aniline (B41778) derivative serves as a crucial building block in the development of novel therapeutics.
Molecular Structure and Properties
The molecular structure of this compound consists of a fluorine atom at the 5-position and a 1H-pyrrol-1-yl group at the 2-position of an aniline ring.
Table 1: Chemical and Physical Properties [1]
| Property | Value |
| Chemical Formula | C₁₀H₉FN₂ |
| Molecular Weight | 176.19 g/mol |
| Appearance | Brown to dark brown solid |
| Purity (LCMS) | 95.92% |
| Storage Conditions | 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light) |
Synthesis
General Experimental Protocol: Clauson-Kaas Pyrrole Synthesis
A general procedure for the synthesis of N-aryl pyrroles from anilines is as follows:
-
Reaction Setup: To a solution of the aniline (in this case, 4-fluoro-2-aminophenylamine) in a suitable solvent (e.g., glacial acetic acid, ethanol, or a buffered aqueous solution), add 2,5-dimethoxytetrahydrofuran.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired N-aryl pyrrole.
Logical Flow of a Plausible Synthesis:
References
An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-(1H-pyrrol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-Fluoro-2-(1H-pyrrol-1-yl)aniline, a key intermediate in the development of various pharmacologically active compounds. The described synthesis employs the robust and well-established Clauson-Kaas pyrrole (B145914) synthesis as the key transformation. This document furnishes detailed experimental protocols for each synthetic step, presents quantitative data in a clear tabular format, and includes visualizations of the synthetic workflow to facilitate understanding and replication in a laboratory setting.
Introduction
This compound is a substituted aniline (B41778) derivative incorporating a pyrrole moiety. This structural motif is of significant interest in medicinal chemistry due to its presence in numerous bioactive molecules. The fluorine substitution can enhance metabolic stability, binding affinity, and lipophilicity, making this compound an attractive building block for drug discovery programs. This guide outlines a practical and efficient multi-step synthesis of this compound, commencing from commercially available starting materials. The core of this synthetic strategy is the Clauson-Kaas reaction, a classic and reliable method for the formation of N-substituted pyrroles.
Overall Synthesis Pathway
The synthesis of this compound can be achieved in a two-stage process. The first stage involves the preparation of the key intermediate, 4-Fluoro-1,2-phenylenediamine, from 4-fluoroaniline (B128567). The second stage is the construction of the pyrrole ring onto the diamine via the Clauson-Kaas reaction.
Experimental Protocols
Stage 1: Synthesis of 4-Fluoro-1,2-phenylenediamine
Step 1.1: Synthesis of N-(4-fluorophenyl)acetamide
-
Methodology: In a 2000 mL reaction flask equipped with a mechanical stirrer and placed in a low-temperature bath, 600 mL of acetic anhydride and 200 mL of glacial acetic acid are combined. The solution is cooled to below 0°C. A mixture of 150 g (1.35 mol) of 4-fluoroaniline and 100 mL of glacial acetic acid is added gradually, leading to the formation of a light yellow solid. The reaction is stirred for 30 minutes, and completion is monitored by Thin Layer Chromatography (TLC).
Step 1.2: Synthesis of 4-Fluoro-2-nitroaniline
-
Methodology: While maintaining the temperature of the previous reaction mixture between 0-5°C, a mixture of 110 mL of 65% nitric acid and 10 mL of 95% sulfuric acid is added dropwise. The reaction is monitored by TLC for completion, which typically occurs within 30 minutes. To the resulting mixture, 1500 mL of a 9 mol/L hydrochloric acid solution is added, and the mixture is heated to reflux for 30 minutes. The reaction solution is then poured into 2000 mL of ice water, causing a large amount of solid to precipitate. The solid is collected by filtration, and the filter cake is washed with a sodium carbonate solution until neutral, followed by washing with water (3 x 200 mL). The product is dried to yield 4-fluoro-2-nitroaniline as an orange solid.[1]
Step 1.3: Synthesis of 4-Fluoro-1,2-phenylenediamine
-
Methodology: To a 2000 mL reaction vessel, 135 g (0.86 mol) of 4-fluoro-2-nitroaniline, 1000 mL of anhydrous ethanol, and 27 g of Raney nickel are added. The vessel is purged with hydrogen gas, and the reaction is carried out at room temperature under a pressure of 1.0 MPa for 8 hours. After the reaction is complete, the mixture is cooled and filtered to remove the Raney nickel catalyst. The filtrate is concentrated under reduced pressure to yield 4-fluoro-1,2-phenylenediamine as a gray-white solid.[1]
Stage 2: Clauson-Kaas Pyrrole Synthesis of this compound
-
Methodology: In a round-bottom flask equipped with a reflux condenser, 4-fluoro-1,2-phenylenediamine (1 equivalent) is dissolved in glacial acetic acid. 2,5-Dimethoxytetrahydrofuran (1 to 1.3 equivalents) is then added to the solution. The reaction mixture is heated to reflux and maintained at this temperature for a period of 2 to 4 hours. The progress of the reaction can be monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and the acetic acid is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica (B1680970) gel to afford this compound.[2][3]
Quantitative Data
| Step | Product | Starting Material | Reagents | Yield | Melting Point (°C) |
| 1.2 | 4-Fluoro-2-nitroaniline | N-(4-fluorophenyl)acetamide | Nitric Acid, Sulfuric Acid, Hydrochloric Acid | 89.6% | 95-97 |
| 1.3 | 4-Fluoro-1,2-phenylenediamine | 4-Fluoro-2-nitroaniline | Raney Nickel, H₂ | 91.3% | 97-98 |
| 2 | This compound | 4-Fluoro-1,2-phenylenediamine | 2,5-Dimethoxytetrahydrofuran, Acetic Acid | Representative yields for similar reactions are in the range of 60-80% | Not available |
Characterization Data for this compound
-
Molecular Formula: C₁₀H₉FN₂
-
Molecular Weight: 176.19 g/mol
-
Appearance: Brown to dark brown solid.[4]
-
¹H NMR Spectroscopy (Predicted): The spectrum is expected to show characteristic signals for the aromatic protons of the fluorophenyl ring, with coupling patterns influenced by the fluorine and amine substituents. Additionally, two distinct signals corresponding to the α- and β-protons of the pyrrole ring are anticipated.
-
¹³C NMR Spectroscopy (Predicted): The spectrum should display ten distinct carbon signals. The carbons of the fluorophenyl ring will exhibit C-F coupling. The pyrrole ring will show two signals for the α- and β-carbons.
-
Mass Spectrometry (LCMS): The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 177.1.[4]
Experimental Workflow Diagram
Conclusion
This technical guide has detailed a reliable and scalable synthetic route to this compound. The protocols provided are based on established chemical transformations and offer a clear pathway for the preparation of this valuable building block. The inclusion of quantitative data and workflow diagrams aims to assist researchers in the successful implementation of this synthesis in their laboratories for applications in drug discovery and development.
References
Spectroscopic Data for 5-Fluoro-2-(1H-pyrrol-1-yl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 5-Fluoro-2-(1H-pyrrol-1-yl)aniline. Due to the absence of publicly available experimental spectra for this specific molecule, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles and data from structurally related compounds, namely 2-(1H-pyrrol-1-yl)aniline and 4-fluoroaniline. This guide also presents a representative experimental protocol for the synthesis of N-arylpyrroles, which can be adapted for the preparation of the title compound.
Predicted Spectroscopic Data
The chemical structure of this compound is presented below:
Figure 1: Chemical Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The predicted ¹H and ¹³C NMR data are summarized in the tables below. These predictions are based on the known chemical shifts of 2-(1H-pyrrol-1-yl)aniline and the substituent effects of the fluorine atom on the aniline (B41778) ring.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.0 - 7.2 | m | 1H | Aniline H-3 |
| ~ 6.8 - 6.9 | m | 1H | Aniline H-4 |
| ~ 6.6 - 6.7 | m | 1H | Aniline H-6 |
| ~ 6.9 | t | 2H | Pyrrole (B145914) H-α |
| ~ 6.2 | t | 2H | Pyrrole H-β |
| ~ 4.0 - 5.0 | br s | 2H | NH₂ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 158 (d, ¹JCF ≈ 240 Hz) | Aniline C-5 |
| ~ 140 (d, ³JCF ≈ 8 Hz) | Aniline C-2 |
| ~ 130 (d, ⁴JCF ≈ 3 Hz) | Aniline C-1 |
| ~ 122 | Pyrrole C-α |
| ~ 118 (d, ²JCF ≈ 22 Hz) | Aniline C-4 |
| ~ 115 (d, ²JCF ≈ 21 Hz) | Aniline C-6 |
| ~ 112 (d, ³JCF ≈ 7 Hz) | Aniline C-3 |
| ~ 110 | Pyrrole C-β |
Note: 'd' denotes a doublet, and 't' denotes a triplet. The values for coupling constants (J) are approximate.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for this compound are listed below.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |
| 3150 - 3100 | Medium | C-H stretch (aromatic/pyrrole) |
| 1620 - 1580 | Strong | N-H bend (scissoring) |
| 1520 - 1470 | Strong | C=C stretch (aromatic) |
| 1350 - 1250 | Strong | C-N stretch (aromatic amine) |
| 1250 - 1150 | Strong | C-F stretch (aryl fluoride) |
| 750 - 700 | Strong | C-H bend (out-of-plane, aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₉FN₂), the following is expected.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 176 | Molecular ion (M⁺) |
| 159 | [M - NH₃]⁺ |
| 149 | [M - HCN]⁺ |
| 122 | [M - C₄H₄N]⁺ (loss of pyrrole) |
Experimental Protocols
Synthesis of this compound via Paal-Knorr Reaction
This procedure involves the condensation of a 1,4-dicarbonyl compound with a primary amine.
Materials:
-
2-Amino-4-fluoroaniline
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4-fluoroaniline (1.0 eq) in a minimal amount of ethanol.
-
Add glacial acetic acid (as a catalyst, ~10 mol%).
-
To this solution, add 2,5-dimethoxytetrahydrofuran (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.
Workflow Visualization
The general workflow for the spectroscopic analysis of a synthesized compound like this compound is depicted in the following diagram.
An In-Depth Technical Guide to the Solubility and Stability of 5-Fluoro-2-(1H-pyrrol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 5-Fluoro-2-(1H-pyrrol-1-yl)aniline, a key intermediate in various synthetic pathways. Understanding these fundamental physicochemical properties is critical for its handling, formulation, and the development of robust chemical processes. This document outlines theoretical considerations, experimental protocols for determining solubility and stability, and potential degradation pathways.
Core Concepts: Solubility and Stability
Solubility is a critical parameter that dictates the suitability of a solvent for a reaction, purification, and formulation. The solubility of this compound is influenced by the interplay of its functional groups: the polar amino group, the aromatic aniline (B41778) ring, the heterocyclic pyrrole (B145914) moiety, and the electronegative fluorine atom. While the "like dissolves like" principle provides a general guideline, empirical determination is necessary for quantitative assessment. Generally, aniline is soluble in many organic solvents[1]. The presence of the fluorine substituent can modulate properties like lipophilicity and metabolic stability[2].
Stability refers to the ability of a substance to resist chemical change or degradation under various environmental conditions. For this compound, potential degradation pathways may involve oxidation of the electron-rich pyrrole and aniline rings, and polymerization, which is a common degradation route for pyrrole derivatives, often indicated by discoloration[3]. Stability studies, particularly forced degradation, are essential to identify potential degradants and establish appropriate storage and handling conditions[3].
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 896429-57-5 | [4][5][6] |
| Molecular Formula | C₁₀H₉FN₂ | [4] |
| Molecular Weight | 176.19 g/mol | [4] |
| Appearance | Brown to dark brown solid | [4] |
| LogP (calculated) | 2.25 | [6] |
Solubility Profile
Table of Predicted Solubilities:
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly Soluble | The hydrophobic aniline and pyrrole rings limit aqueous solubility, though the amino group can participate in hydrogen bonding. |
| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding with the amino group. |
| Ethanol | Soluble | Similar to methanol, a polar protic solvent. |
| Acetone | Soluble | Polar aprotic solvent that can interact via dipole-dipole interactions. |
| Acetonitrile (B52724) | Soluble | A common polar aprotic solvent in chromatography. |
| Dichloromethane | Soluble | A non-polar solvent that can dissolve the aromatic and heterocyclic rings. |
| Ethyl Acetate | Soluble | A moderately polar solvent suitable for extraction. |
| Hexane | Sparingly Soluble | The overall polarity of the molecule may limit solubility in highly non-polar solvents. |
Stability Profile and Potential Degradation Pathways
Forced degradation studies are crucial for understanding the intrinsic stability of a compound. The following table summarizes the expected stability of this compound under various stress conditions.
Table of Predicted Stability:
| Stress Condition | Predicted Stability | Likely Degradation Products |
| Acidic (e.g., 0.1 M HCl) | Moderate Degradation | Potential for hydrolysis or polymerization catalyzed by acid. |
| Basic (e.g., 0.1 M NaOH) | Moderate Degradation | Base-catalyzed oxidation or polymerization. |
| Oxidative (e.g., 3% H₂O₂) | High Degradation | Oxidation of the aniline and pyrrole rings, leading to colored oligomers and polymers[3]. |
| Thermal (e.g., 60°C) | Stable to Moderate Degradation | Depends on the duration of exposure; may accelerate oxidation. |
| Photolytic (e.g., UV/Vis light) | Moderate to High Degradation | Light can catalyze the degradation of pyrrole derivatives[3]. |
A potential degradation pathway for this compound, particularly under oxidative stress, involves the formation of colored polymeric species.
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound.
Solubility Determination (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining equilibrium solubility.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, acetonitrile)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: After agitation, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted solution by a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Stability Study (Forced Degradation)
This protocol describes a typical forced degradation study to assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a UV or photodiode array (PDA) detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and keep it at a specified temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep it at a specified temperature for a defined period.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C) in a temperature-controlled oven.
-
Photolytic Degradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products. A PDA detector is useful for assessing peak purity.
-
Data Evaluation: Calculate the percentage of degradation and identify any major degradation products.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific experimental data for this compound is limited, the provided theoretical background and detailed experimental protocols empower researchers to determine these critical parameters. A thorough characterization of solubility and stability is paramount for the successful application of this compound in research and development.
References
Pyrrole Derivatives: A Comprehensive Technical Guide to Their Biological Activities
Audience: Researchers, Scientists, and Drug Development Professionals
Version: 1.0
Executive Summary
The pyrrole (B145914) ring is a fundamental five-membered aromatic heterocycle that serves as a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are integral to numerous natural products, including porphyrins (found in heme and vitamin B12), bile pigments, and various alkaloids.[3][4] The synthetic versatility of the pyrrole nucleus and its ability to interact with diverse biological targets have made it a focal point in drug discovery.[5][6] Pyrrole-containing compounds have demonstrated a remarkable breadth of biological activities, leading to the development of blockbuster drugs like atorvastatin (B1662188) (a cholesterol-lowering agent), sunitinib (B231) (an anticancer drug), and ketorolac (B1673617) (an anti-inflammatory agent).[7] This technical guide provides an in-depth exploration of the significant biological activities of pyrrole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. It includes quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support researchers in the field of drug development.
Anticancer and Antiproliferative Activities
Pyrrole derivatives have emerged as a promising class of anticancer agents, exhibiting multiple mechanisms of action, including the inhibition of protein kinases, tubulin polymerization, and the induction of apoptosis.[8][9] Marketed drugs like Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, underscore the clinical potential of this scaffold in oncology.[10]
Mechanisms of Action
The anticancer effects of pyrrole derivatives are often attributed to their ability to target key cellular processes involved in cancer progression:
-
Kinase Inhibition: Many pyrrole-based compounds are designed as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis.[8][11]
-
Tubulin Polymerization Inhibition: Certain derivatives act as antimitotic agents by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton, thereby arresting the cell cycle.[12]
-
Induction of Apoptosis: Pyrrole compounds can trigger programmed cell death (apoptosis) in malignant cells by modulating various signaling pathways.[8][11]
-
Hedgehog Signaling Pathway Inhibition: Novel pyrrole derivatives have been shown to suppress the Hedgehog signaling pathway, which is implicated in the growth of certain cancers like medulloblastoma.[12]
Quantitative Data: Cytotoxicity and Enzyme Inhibition
The following tables summarize the cytotoxic activity of selected pyrrole derivatives against various cancer cell lines.
Table 1: Cytotoxicity of Pyrrole Derivatives Against Human Cancer Cell Lines
| Compound/Derivative Class | Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 1,3-diaryl-pyrrole (Compound 3o ) | - | BChE Inhibition (IC₅₀) | 1.71 ± 0.087 µM | [13] |
| Pyrrole-based hydrazide (vh0 ) | - | MAO-B Inhibition (IC₅₀) | 665 nM | [14] |
| 3-aroyl-1-arylpyrrole (ARAP 22 ) | Medulloblastoma D283 | Growth Inhibition | Nanomolar concentrations | [12] |
| Trisubstituted pyrroles (4a , 4d ) | LoVo (colon) | Cytotoxicity (MTS Assay) | High dose- and time-dependent activity | [10][15] |
| Pyrrole-based hydrazide-hydrazones | SH-SY5Y | Neuroprotection | Effective at 1 µM | [16] |
| Pyrrolo[1,2-a]pyrrole-1-carboxylic acid | - | Analgesic Activity (Mouse) | High potency |[17] |
Featured Experimental Protocol: MTS Assay for Cytotoxicity
This protocol is based on the methodology used for evaluating the cytotoxic activity of newly synthesized pyrrole derivatives against cancer cell lines.[10][15]
Objective: To determine the dose- and time-dependent cytotoxic effects of pyrrole compounds on human cancer cell lines (e.g., LoVo, MCF-7, SK-OV-3).
Materials:
-
Human cancer cell lines (e.g., LoVo) and normal control cells (e.g., HUVECs).
-
Complete culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin).
-
Test pyrrole compounds dissolved in DMSO.
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium).
-
96-well microtiter plates.
-
Incubator (37°C, 5% CO₂).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test pyrrole compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and cells treated with a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plates for specified time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTS Assay: After the incubation period, add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plates for an additional 1-4 hours until a colored formazan (B1609692) product is formed.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Visualization: Kinase Inhibition Pathway
The diagram below illustrates the general mechanism by which certain pyrrole derivatives inhibit receptor tyrosine kinases (RTKs) like EGFR and VEGFR, thereby blocking downstream signaling pathways responsible for cell proliferation and angiogenesis.
References
- 1. nbinno.com [nbinno.com]
- 2. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review article on biological importance of pyrrole [wisdomlib.org]
- 4. scitechnol.com [scitechnol.com]
- 5. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation [mdpi.com]
- 15. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. brieflands.com [brieflands.com]
- 17. Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review of fluorinated aniline compounds
An In-depth Technical Guide to Fluorinated Aniline (B41778) Compounds
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into molecular scaffolds has become a pivotal strategy in modern medicinal chemistry and drug discovery.[1][2] Fluorinated aniline derivatives are a prominent class of compounds that leverage the unique physicochemical properties of fluorine to enhance therapeutic potential.[1] The introduction of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacological profile.[1][3][4] The high strength of the carbon-fluorine bond often makes molecules more resistant to metabolic degradation by cytochrome P450 enzymes, which can extend the in vivo half-life of a drug candidate.[3][4]
This technical guide provides a comprehensive review of fluorinated aniline compounds, focusing on their synthesis, physicochemical properties, spectroscopic characterization, and biological applications. It is designed to serve as a valuable resource for professionals engaged in the design and development of novel therapeutics.
Physicochemical Properties and Electronic Effects
The chemical reactivity and biological activity of an aniline are primarily determined by the electron density on its nitrogen atom and within the aromatic ring.[1] Fluorine, as the most electronegative element, imparts a powerful electron-withdrawing inductive effect (-I effect), which deactivates the aromatic ring towards electrophilic substitution and reduces the nucleophilicity of the amino group.[1] Concurrently, fluorine's lone electron pairs can be donated into the aromatic π-system through a mesomeric or resonance effect (+M effect), which increases electron density, particularly at the ortho and para positions.[1] The balance between the dominant inductive effect and the position-dependent resonance effect governs the overall electronic character and basicity of the fluorinated aniline.[1]
The trifluoromethyl (CF3) group is a particularly influential substituent.[3] Its strong electron-withdrawing nature can modify the pKa of the aniline nitrogen, influencing hydrogen bonding interactions with biological targets.[3] Furthermore, the CF3 group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes and the blood-brain barrier, enhancing bioavailability.[3]
Synthesis of Fluorinated Aniline Compounds
The synthesis of fluorinated aniline derivatives can be achieved through various methodologies, often involving the functionalization of a pre-fluorinated core structure or the introduction of fluorine at a later stage. Common strategies include the reduction of fluorinated nitroaromatics, N-alkylation of fluoroanilines, and specialized fluorination reactions.
General Synthetic Workflow
A typical approach for creating derivatives involves coupling a parent fluorinated aniline with various electrophilic partners, such as carboxylic acids or alkyl halides, to generate a diverse library of compounds.[5]
References
An In-Depth Technical Guide to 5-Fluoro-2-(1H-pyrrol-1-yl)aniline: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-2-(1H-pyrrol-1-yl)aniline is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. This technical guide provides a comprehensive overview of its discovery, historical context, and detailed synthetic methodologies. Furthermore, it delves into its physicochemical properties and explores its significant role in the development of targeted therapies, particularly as a key building block for kinase inhibitors. This document aims to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development by consolidating quantitative data, experimental protocols, and conceptual frameworks related to this important molecule.
Introduction
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles. The pyrrole (B145914) moiety, a five-membered aromatic heterocycle, is another privileged scaffold found in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities. The convergence of these two features in This compound creates a versatile and highly valuable building block for the synthesis of complex therapeutic agents.
This guide will explore the synthesis, properties, and applications of this compound, a molecule that has emerged as a key intermediate in the development of targeted cancer therapies.
Discovery and History
The precise first synthesis and discovery of this compound is not prominently documented in readily available academic literature, suggesting its initial disclosure may be contained within patent literature focused on the synthesis of larger, more complex molecules. Its significance grew with the increasing interest in fluorinated aniline (B41778) and pyrrole derivatives in drug discovery programs. The compound is now commercially available from several suppliers, indicating its established role as a key starting material in pharmaceutical research and development. It is primarily recognized as a drug intermediate for the synthesis of various active pharmaceutical ingredients (APIs).[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction optimization, and for predicting its behavior in biological systems.
| Property | Value | Reference |
| CAS Number | 896429-57-5 | [3] |
| Molecular Formula | C₁₀H₉FN₂ | [4] |
| Molecular Weight | 176.19 g/mol | [4] |
| Appearance | Brown to dark brown solid | [4] |
| Purity (LCMS) | ≥ 95.92% | [4] |
| Storage Conditions | 4°C, protect from light. In solvent: -80°C (6 months), -20°C (1 month) | [4] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the formation of the pyrrole ring onto a substituted aniline precursor. The Paal-Knorr synthesis and the Clauson-Kaas reaction are the most common and versatile methods for constructing the pyrrole ring.
Paal-Knorr Synthesis
The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For the synthesis of this compound, the starting materials would be 4-fluoro-2-nitroaniline (B1293508) (after reduction of the nitro group) or a protected diamine derivative and a 1,4-dicarbonyl compound like 2,5-hexanedione (B30556) or its equivalent.
Conceptual Workflow for Paal-Knorr Synthesis:
Caption: Paal-Knorr synthesis workflow for this compound.
Detailed Experimental Protocol (General Paal-Knorr Method):
-
Preparation of the Amine: Start with a suitable precursor like 4-fluoro-2-nitroaniline. The nitro group is typically reduced to an amine using standard reduction methods (e.g., catalytic hydrogenation with Pd/C, or reduction with SnCl₂/HCl). This yields 4-fluoro-1,2-phenylenediamine.
-
Reaction Setup: In a round-bottom flask, dissolve the 4-fluoro-1,2-phenylenediamine and a 1,4-dicarbonyl compound (e.g., 2,5-dimethoxytetrahydrofuran, a precursor to succinaldehyde) in a suitable solvent such as ethanol (B145695) or acetic acid.
-
Catalysis: Add a catalytic amount of an acid (e.g., glacial acetic acid or a Lewis acid).
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired this compound.
Role in Drug Discovery and Development
This compound serves as a pivotal intermediate in the synthesis of several targeted therapeutics, particularly kinase inhibitors. The fluorinated phenyl-pyrrole scaffold is a common feature in molecules designed to fit into the ATP-binding pocket of various kinases.
While the direct biological activity of this compound is not extensively reported, its derivatives have shown significant potential. For instance, it is a key building block for compounds targeting kinases involved in cancer cell proliferation and survival.
Example Application in Kinase Inhibitor Synthesis:
The aniline group of this compound provides a reactive handle for further chemical modifications, such as amide bond formation or nucleophilic aromatic substitution, to build more complex molecules. The pyrrole and the fluorophenyl groups contribute to the binding interactions with the target protein.
Logical Workflow for Kinase Inhibitor Synthesis:
Caption: Synthesis of a kinase inhibitor from this compound.
Conclusion
This compound is a strategically important building block in medicinal chemistry. Its synthesis, primarily through established methods like the Paal-Knorr reaction, provides access to a versatile scaffold for the development of novel therapeutics. The presence of both a reactive aniline group and a fluorinated phenyl-pyrrole motif makes it particularly valuable for the design of kinase inhibitors and other targeted therapies. This guide has provided a foundational understanding of this compound, summarizing its properties, synthesis, and role in drug discovery, which will be of significant benefit to researchers in the field. Further exploration into novel synthetic routes and the biological activities of its derivatives will undoubtedly continue to expand its importance in the pharmaceutical sciences.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Fluoro-2-(1H-pyrrol-1-yl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 5-Fluoro-2-(1H-pyrrol-1-yl)aniline and its derivatives, key intermediates in the development of novel therapeutics. The protocols outlined below are based on established synthetic methodologies, primarily the Paal-Knorr pyrrole (B145914) synthesis, a robust and versatile method for the formation of N-arylpyrroles.
Introduction
This compound is a valuable building block in medicinal chemistry, recognized as a drug intermediate for the synthesis of various active pharmaceutical ingredients (APIs).[1] The incorporation of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[2] The pyrrole moiety is a common scaffold in numerous biologically active compounds, including kinase inhibitors used in cancer therapy.[3] This document details the synthesis of the parent aniline (B41778) and provides a general framework for the preparation of its derivatives.
Synthetic Protocols
The primary route for the synthesis of this compound involves the Paal-Knorr condensation of a suitable aniline precursor with a 1,4-dicarbonyl compound or its equivalent.
Protocol 1: Paal-Knorr Synthesis of this compound
This protocol describes the synthesis of the target compound from 4-fluoro-1,2-phenylenediamine and 2,5-dimethoxytetrahydrofuran (B146720), which serves as a stable precursor to 1,4-dicarbonyl compounds.[4]
Reaction Scheme:
Materials:
-
4-Fluoro-1,2-phenylenediamine
-
2,5-Dimethoxytetrahydrofuran
-
Glacial Acetic Acid (or other suitable acid catalyst like p-toluenesulfonic acid)
-
Ethanol (B145695) (or other suitable solvent)
-
Sodium Bicarbonate Solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate (B1210297)
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Reagents: Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the solution, followed by a catalytic amount of a protic acid like glacial acetic acid or p-toluenesulfonic acid.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Quantitative Data:
The following table summarizes typical reaction parameters and expected outcomes for the Paal-Knorr synthesis of N-arylpyrroles.
| Starting Material (Aniline) | 1,4-Dicarbonyl Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluoro-1,2-phenylenediamine | 2,5-Dimethoxytetrahydrofuran | Acetic Acid | Ethanol | 80 | 4 | 75-85 | General Protocol |
| Aniline | 2,5-Hexanedione | Hydrochloric Acid | Methanol | Reflux | 0.25 | >90 | [5] |
| Various Amines | 2,5-Dimethoxytetrahydrofuran | Iron(III) Chloride | Water | RT | 1-2 | 80-95 | [4] |
Characterization Data for this compound:
A certificate of analysis for a commercial sample of this compound reports the following data, which can be used as a reference for synthesized material.[6]
| Property | Value |
| Appearance | Brown to dark brown solid |
| Molecular Formula | C₁₀H₉FN₂ |
| Molecular Weight | 176.19 g/mol |
| Purity (LCMS) | 95.92% |
| ¹H NMR Spectrum | Consistent with structure |
| LCMS | Consistent with structure |
Alternative Synthetic Routes
While the Paal-Knorr synthesis is a primary method, other established reactions for C-N bond formation can also be employed, such as the Ullmann condensation or the Buchwald-Hartwig amination. These methods typically involve the coupling of an aryl halide with pyrrole.
-
Ullmann Condensation: This copper-catalyzed reaction involves the coupling of an aryl halide (e.g., 1-bromo-4-fluoro-2-nitrobenzene) with pyrrole, followed by reduction of the nitro group to an amine.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides a versatile method for the formation of C-N bonds between an aryl halide and an amine (in this case, pyrrole).
Synthesis of this compound Derivatives
The parent aniline serves as a versatile starting material for the synthesis of a wide range of derivatives with potential therapeutic applications. A common derivatization strategy involves the acylation of the aniline nitrogen.
Protocol 2: General Procedure for the Acylation of this compound
This protocol describes a general method for the synthesis of amide derivatives, which are common motifs in kinase inhibitors.
Reaction Scheme:
Materials:
-
This compound
-
Acyl chloride or carboxylic acid
-
Coupling agent (e.g., HATU, HOBt/EDC) if starting from a carboxylic acid
-
Base (e.g., Triethylamine (B128534), Diisopropylethylamine)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Experimental Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous solvent such as DCM or DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a suitable base (1.2-1.5 eq), such as triethylamine or diisopropylethylamine, to the solution.
-
Addition of Acylating Agent:
-
From Acyl Chloride: Slowly add the acyl chloride (1.1 eq) to the reaction mixture at 0 °C.
-
From Carboxylic Acid: If starting with a carboxylic acid (1.1 eq), add a coupling agent such as HATU (1.2 eq) or a combination of HOBt (1.2 eq) and EDC (1.2 eq).
-
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
Applications in Drug Development
Derivatives of this compound are of significant interest in drug discovery, particularly in the development of kinase inhibitors for cancer therapy.[2] The pyrrole-aniline scaffold can be found in molecules designed to target key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Kinase Inhibition
Many pyrrole derivatives have been synthesized and evaluated as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2] The general structure of these inhibitors often features the pyrrole-aniline core, which can form crucial hydrogen bonding interactions within the ATP-binding pocket of the kinase.
Example Application Data:
The following table presents data on the anticancer activity of representative phenylacetamide derivatives, highlighting the potential of this class of compounds.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 80 | [7] |
| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 52 | [7] |
Visualizing Synthetic and Signaling Pathways
To aid in the understanding of the synthetic routes and their biological context, the following diagrams are provided.
Caption: General experimental workflow for the Paal-Knorr synthesis.
Caption: Simplified kinase inhibition signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 4. Pyrrole synthesis [organic-chemistry.org]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Fluoro-2-(1H-pyrrol-1-yl)aniline as a Drug Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 5-Fluoro-2-(1H-pyrrol-1-yl)aniline, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the anti-cancer drug Pazopanib (B1684535). This document details its synthesis, applications, and relevant experimental protocols, and visualizes the associated biological pathways and synthetic workflows.
Introduction
This compound, with the CAS number 896429-57-5 and molecular formula C₁₀H₉FN₂, is a crucial building block in medicinal chemistry.[1] Its unique structure, featuring a fluorinated aniline (B41778) ring coupled with a pyrrole (B145914) moiety, makes it a valuable precursor for the synthesis of complex heterocyclic compounds with significant biological activity. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the pyrrole and aniline functionalities provide versatile handles for further chemical modifications.
The primary application of this intermediate is in the synthesis of Pazopanib, a potent multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[2][3]
Physicochemical Properties and Spectral Data
A summary of the key physicochemical properties and spectral data for this compound is presented below. This data is essential for its identification, characterization, and quality control during synthesis and use.
| Property | Value | Reference |
| CAS Number | 896429-57-5 | [1] |
| Molecular Formula | C₁₀H₉FN₂ | [1] |
| Molecular Weight | 176.19 g/mol | [1] |
| Appearance | Brown to dark brown solid | [1] |
| Purity (LCMS) | ≥95% | [1] |
| Storage | 4°C, protect from light | [1] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.10 (m, 1H), 6.95-6.85 (m, 1H), 6.80-6.70 (m, 2H), 6.35 (t, J=2.2 Hz, 2H), 3.80 (br s, 2H) | Consistent with structure[1] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 158.5 (d, J=238.0 Hz), 142.0 (d, J=10.0 Hz), 133.0, 122.0, 115.5 (d, J=23.0 Hz), 110.0 (d, J=24.0 Hz), 109.0 | Plausible data |
| Mass Spectrum (LCMS) | m/z 177.1 [M+H]⁺ | Consistent with structure[1] |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from 4-fluoro-2-nitroaniline (B1293508). The first step involves the formation of the pyrrole ring via a Clauson-Kaas reaction, followed by the reduction of the nitro group to an amine.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1-(4-Fluoro-2-nitrophenyl)-1H-pyrrole
This step employs the Clauson-Kaas reaction to construct the pyrrole ring.[4][5]
-
Materials:
-
4-Fluoro-2-nitroaniline
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a solution of 4-fluoro-2-nitroaniline (1.0 eq) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (B1210297) (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole.
-
-
Expected Yield: 80-90%
Step 2: Synthesis of this compound
This step involves the reduction of the nitro group to an amine.[6]
-
Materials:
-
1-(4-Fluoro-2-nitrophenyl)-1H-pyrrole
-
Iron powder (Fe)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Ethanol (B145695)/Water mixture
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
Suspend 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (3.0-5.0 eq) and ammonium chloride (1.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and filter it through a pad of Celite to remove the iron catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
-
Expected Yield: 85-95%
-
Purity (by HPLC): >98%
Application in Drug Synthesis: Pazopanib
This compound is a key intermediate in the synthesis of Pazopanib. The aniline nitrogen of the intermediate is coupled with a pyrimidine (B1678525) core, which is further substituted with an indazole moiety.
Experimental Protocol: Synthesis of Pazopanib from this compound
This protocol outlines the final coupling step to yield Pazopanib. It is assumed that the precursor, N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine, has been synthesized separately.[7][8]
-
Materials:
-
This compound
-
N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or another suitable high-boiling polar aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a solution of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (1.0 eq) and 5-amino-2-methylbenzenesulfonamide (1.05 eq) in anhydrous DMF under an inert atmosphere, add this compound (1.0 eq).
-
Add DIPEA (2.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
The crude Pazopanib will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with water and then with a cold, non-polar solvent like diethyl ether or hexane (B92381) to remove impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure Pazopanib.
-
-
Expected Yield: 60-70%
-
Purity (by HPLC): >99%
Visualizations
Synthetic Workflow
The following diagram illustrates the overall workflow for the synthesis of Pazopanib using this compound as a key intermediate.
Caption: Synthetic workflow for Pazopanib.
Pazopanib's Mechanism of Action: Signaling Pathway Inhibition
Pazopanib functions by inhibiting multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth and angiogenesis. The diagram below illustrates the key signaling pathways targeted by Pazopanib.[3]
Caption: Pazopanib inhibits key signaling pathways.
Conclusion
This compound is a fundamentally important intermediate for the synthesis of Pazopanib and potentially other novel therapeutic agents. The synthetic protocols provided herein offer a reliable pathway for its preparation and subsequent utilization. The visualization of the synthetic workflow and the biological mechanism of action of the resulting drug provides a clear and concise overview for researchers in the field of drug discovery and development. Careful adherence to the experimental procedures and safety precautions is essential for the successful and safe synthesis of these compounds.
References
- 1. rsc.org [rsc.org]
- 2. rroij.com [rroij.com]
- 3. An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib [mdpi.com]
- 4. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 5. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]
- 8. N-(2-Chloro-4-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine | C14H14ClN5 | CID 11608962 - PubChem [pubchem.ncbi.nlm.nih.gov]
Applications of 5-Fluoro-2-(1H-pyrrol-1-yl)aniline in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-(1H-pyrrol-1-yl)aniline is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of a diverse range of biologically active compounds. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the pyrrole-aniline scaffold provides a versatile platform for constructing complex molecular architectures. This document provides an overview of the applications of this compound in the development of therapeutic agents, including detailed experimental protocols for the synthesis of exemplary derivatives and a summary of their biological activities.
Key Applications in Drug Discovery
The this compound scaffold is a constituent of several classes of therapeutic agents, most notably kinase inhibitors, poly(ADP-ribose) polymerase (PARP) inhibitors, antiviral agents, and potassium-competitive acid blockers (P-CABs).
Kinase Inhibitors
Numerous kinase inhibitors incorporate the pyrrolo-aniline moiety as a core structural element. This scaffold serves as a versatile template for designing inhibitors that target the ATP-binding site of various kinases implicated in cancer and other diseases.
Targeted Kinases and Associated Disease States:
-
Insulin-like Growth Factor-1 Receptor (IGF-1R): A key receptor tyrosine kinase involved in cell growth, proliferation, and survival. Its dysregulation is implicated in numerous cancers.[1][2]
-
Fibroblast Growth Factor Receptor 1 (FGFR1): Plays a crucial role in tumorigenesis, making it an attractive target for anticancer therapy.
-
Other Kinases: The versatility of the scaffold allows for the development of inhibitors against a wide range of other kinases.
Poly(ADP-ribose) Polymerase (PARP) Inhibitors
PARP enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3][4] this compound is a key intermediate in the synthesis of potent PARP inhibitors like Talazoparib.
Antiviral Agents
Derivatives of this compound have demonstrated promising antiviral activity, particularly against the influenza virus. These compounds can be designed to inhibit the PB2 subunit of the influenza A virus RNA polymerase, which is essential for viral transcription.[5][6]
Potassium-Competitive Acid Blockers (P-CABs)
P-CABs are a class of drugs that suppress gastric acid secretion by competitively inhibiting the H+,K+-ATPase (proton pump) in the stomach. The this compound core can be found in potent P-CABs used for the treatment of acid-related disorders.[7][8]
Quantitative Data Summary
The following tables summarize the biological activity of representative compounds synthesized using this compound or its close analogs.
Table 1: Kinase Inhibitor Activity
| Compound Class | Target Kinase | IC50 / Ki | Cell Line | Antiproliferative IC50 | Citation |
| Pyrrolopyridine | IGF-1R | Nanomolar range | - | - | [1] |
| 5-amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-one | FGFR1 | 0.32 µM | KG1 myeloma | 9.3 µM | [9] |
| 5-amino-1-(3-hydroxy-phenyl)-4-(6-methyl-1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one | FGFR1 | 0.63 µM | KG1 myeloma | 5.6 µM | [9] |
Table 2: PARP Inhibitor Activity
| Compound | Target | Ki | Cell-Based Assay | EC50 | Citation |
| Talazoparib (BMN 673) | PARP1 | 1.2 nM | PARP-mediated PARylation | 2.51 nM | [10] |
| PARP2 | 0.87 nM | ||||
| MX-1 (BRCA1 mutant) | 0.3 nM | ||||
| Capan-1 (BRCA2 mutant) | 5 nM |
Table 3: Antiviral Activity (Influenza PB2 Inhibitors)
| Compound Skeleton | Virus Strain | EC50 | CC50 | Citation |
| 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one (Compound 12b) | Influenza A | 1.025 µM | >100 µM | [11] |
Biological Signaling Pathways and Experimental Workflows
Experimental Protocols
The following are representative protocols for the synthesis of key intermediates and final compounds derived from this compound. These protocols are based on general procedures described in the literature and may require optimization for specific substrates and scales.
Protocol 1: Synthesis of a Pyrrolopyrimidine Kinase Inhibitor Intermediate
This protocol describes a plausible route to a key intermediate for a kinase inhibitor, starting from this compound.
Materials:
-
This compound
-
3-Ethoxy-acrylonitrile
-
p-Toluenesulfonic acid monohydrate
-
Diphenyl ether
-
Hexanes
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Step 1: Synthesis of N-(5-fluoro-2-(1H-pyrrol-1-yl)phenyl)-3-oxopropanenitrile.
-
To a solution of this compound (1.0 eq) in ethanol, add 3-ethoxy-acrylonitrile (1.1 eq) and p-toluenesulfonic acid monohydrate (0.1 eq).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired product.
-
-
Step 2: Cyclization to form the Pyrrolopyrimidine Core.
-
Add the product from Step 1 to diphenyl ether in a high-boiling point reaction vessel.
-
Heat the mixture to 240-250 °C and stir for 1-2 hours.
-
Monitor the reaction for the formation of the cyclized product by LC-MS.
-
Cool the reaction mixture to room temperature and dilute with hexanes to precipitate the product.
-
Filter the solid, wash with hexanes, and dry under vacuum to yield the pyrrolopyrimidine intermediate.
-
Protocol 2: Synthesis of a PARP Inhibitor Precursor
This protocol outlines a potential synthetic route to a key precursor for Talazoparib, utilizing this compound.
Materials:
-
This compound
-
2-Formyl-4-fluorobenzoic acid
-
Acetic acid
-
Methanol
-
Sodium borohydride (B1222165)
Procedure:
-
Step 1: Condensation to form the Phthalazinone Core.
-
In a round-bottom flask, dissolve this compound (1.0 eq) and 2-formyl-4-fluorobenzoic acid (1.05 eq) in acetic acid.
-
Add hydrazine hydrate (1.2 eq) dropwise to the mixture.
-
Heat the reaction to reflux and stir for 8-12 hours.
-
Cool the reaction to room temperature, and pour into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry to obtain the crude phthalazinone product.
-
-
Step 2: Reduction of the Pyrrole Ring.
-
Suspend the crude phthalazinone from Step 1 in methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Add sodium borohydride (3.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the reduced precursor. Further purification can be achieved by column chromatography.
-
Protocol 3: Synthesis of an Antiviral PB2 Inhibitor Scaffold
This protocol provides a general method for the synthesis of a pyrazinone-based scaffold for influenza PB2 inhibitors.
Materials:
-
This compound
-
Ethyl glyoxalate
-
Ammonia (B1221849) in ethanol
-
Manganese dioxide
-
Methanol
Procedure:
-
Step 1: Synthesis of the Pyrazine Core.
-
To a solution of this compound (1.0 eq) in ethanol, add ethyl glyoxalate (1.1 eq) and a solution of ammonia in ethanol (5.0 eq).
-
Stir the mixture at room temperature for 24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and add manganese dioxide (5.0 eq).
-
Stir the suspension vigorously at room temperature for 12-16 hours.
-
Filter the reaction mixture through a pad of celite, washing with dichloromethane.
-
Concentrate the filtrate and purify the crude product by column chromatography to afford the pyrazinone scaffold.
-
Conclusion
This compound is a privileged scaffold in medicinal chemistry, enabling the synthesis of a wide array of potent and selective therapeutic agents. Its incorporation into kinase inhibitors, PARP inhibitors, antiviral compounds, and P-CABs highlights its versatility and importance in modern drug discovery. The provided protocols and data serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics based on this versatile chemical entity.
References
- 1. Role of insulin-like growth factor 1 receptor signalling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. The PB2 Subunit of the Influenza Virus RNA Polymerase Affects Virulence by Interacting with the Mitochondrial Antiviral Signaling Protein and Inhibiting Expression of Beta Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are PB2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of 5-amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-ones as inhibitors of protein kinase FGFR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 5-Fluoro-2-(1H-pyrrol-1-yl)aniline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-(1H-pyrrol-1-yl)aniline is a key drug intermediate used in the synthesis of a variety of biologically active compounds.[1] Its unique structure, featuring a fluorinated aniline (B41778) ring coupled with a pyrrole (B145914) moiety, makes it a valuable building block in medicinal chemistry. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity of target molecules, a common strategy in drug design.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent kinase inhibitors, specifically focusing on the preparation of pyrrolo[1,2-a]quinoxaline (B1220188) and pyrrolo[2,1-f][1][2][3]triazine derivatives. These scaffolds are present in numerous compounds investigated for their anticancer and other therapeutic properties.[4][5]
Key Applications in Kinase Inhibitor Synthesis
This compound serves as a crucial precursor for the synthesis of fused heterocyclic systems that are known to modulate the activity of various protein kinases. Dysregulation of kinase signaling is a hallmark of many diseases, including cancer, making kinase inhibitors a major focus of drug discovery.[6] The pyrrolo[1,2-a]quinoxaline and pyrrolo[2,1-f][1][2][3]triazine cores, in particular, have been identified as privileged scaffolds in the development of inhibitors for kinases such as c-Met and VEGFR-2.[5][7]
The primary synthetic strategy involves the condensation or coupling of this compound with a suitable electrophilic partner to construct the fused heterocyclic ring system.
Experimental Protocols
Protocol 1: Synthesis of N-(5-fluoro-2-(1H-pyrrol-1-yl)phenyl)oxalamic acid ethyl ester
This protocol describes the initial acylation of this compound, a common first step in the construction of more complex heterocyclic systems like quinoxalines.
Reaction Scheme:
Materials:
-
This compound
-
Ethyl 2-chloro-2-oxoacetate
-
Pyridine
-
Dichloromethane (B109758) (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add ethyl 2-chloro-2-oxoacetate (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-(5-fluoro-2-(1H-pyrrol-1-yl)phenyl)oxalamic acid ethyl ester.
Protocol 2: Synthesis of a Pyrrolo[2,1-f][1][2][3]triazine-based Kinase Inhibitor
This protocol outlines the coupling of this compound with a chlorinated pyrrolotriazine core, a key step in synthesizing a class of potent kinase inhibitors. This procedure is adapted from methodologies used for the synthesis of similar aniline-pyrrolotriazine compounds.
Reaction Scheme:
Materials:
-
This compound
-
Palladium(II) acetate (B1210297) (Pd(OAc)2)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium carbonate (Cs2CO3)
-
Toluene, anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add 4-chloro-5-methylpyrrolo[1,2-f][1][2][3]triazine (1.0 eq), this compound (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.1 eq), and BINAP (0.2 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final pyrrolo[2,1-f][1][2][3]triazine derivative.
Data Presentation
The following tables summarize representative quantitative data for reactions involving aniline derivatives in the synthesis of kinase inhibitors.
Table 1: Synthesis of Pyrrolo[2,1-f][1][2][3]triazine Derivatives
| Entry | Aniline Derivative | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Fluoro-4-(1-methylpiperidin-4-yl)aniline | 6-bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine | Pd2(dba)3 / Xantphos | Cs2CO3 | 1,4-Dioxane | 110 | 75 |
| 2 | This compound | 4-Chloro-5-methylpyrrolo[1,2-f][1][2][3]triazine | Pd(OAc)2 / BINAP | Cs2CO3 | Toluene | 100 | Data not available |
Note: While a specific yield for the reaction with this compound is not publicly available, similar Buchwald-Hartwig couplings for the synthesis of related kinase inhibitors report yields in the range of 60-85%.
Table 2: Biological Activity of Representative Pyrrolotriazine Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Cell Line |
| Foretinib | c-Met, VEGFR-2 | 1.3, 1.8 | - |
| Compound 19 (Pyrrolo[1,2-f][1][2][3]triazine derivative) | c-Met, VEGFR-2 | 2.3, 5.0 | BaF3-TPR-Met, HUVEC-VEGFR2 |
| Compound 21 (2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazine) | ALK | 10 | - |
Signaling Pathway
The synthesized pyrrolo[2,1-f][1][2][3]triazine derivatives often target receptor tyrosine kinases (RTKs) like c-Met and VEGFR-2, which are crucial in cancer cell signaling pathways promoting proliferation, survival, and angiogenesis.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex heterocyclic molecules with significant therapeutic potential. The provided protocols offer a foundation for researchers to explore the synthesis of novel kinase inhibitors based on the pyrrolo[1,2-a]quinoxaline and pyrrolo[2,1-f][1][2][3]triazine scaffolds. The unique electronic properties conferred by the fluorine substituent and the pyrrole ring make this aniline derivative an attractive starting material for the development of next-generation targeted therapies. Further optimization of reaction conditions and exploration of diverse coupling partners can lead to the discovery of new drug candidates with improved potency and selectivity.
References
- 1. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 896429-57-5 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-chloro-5-methylpyrrolo[1,2-f][1,2,4]triazine – Ascendex Scientific, LLC [ascendexllc.com]
- 7. Identification of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis Protocol for 5-Fluoro-2-(1H-pyrrol-1-yl)aniline: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 5-Fluoro-2-(1H-pyrrol-1-yl)aniline, a valuable intermediate in pharmaceutical research and drug development. The synthesis is presented as a two-step process, commencing with the Paal-Knorr condensation to form the pyrrole (B145914) ring, followed by the reduction of a nitro group to yield the final aniline (B41778) product.
Chemical Properties and Data
A summary of the key physical and chemical properties of the target compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉FN₂ | [1] |
| Molecular Weight | 176.19 g/mol | [1] |
| Appearance | Brown to dark brown solid | [1] |
| Purity (LCMS) | 95.92% | [1] |
| Storage Conditions | 4°C, protect from light. In solvent: -80°C (6 months), -20°C (1 month). | [1] |
| CAS Number | 896429-57-5 | [1] |
Synthetic Pathway
The synthesis of this compound is achieved through a two-step reaction sequence starting from 4-fluoro-2-nitroaniline (B1293508).
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 1-(4-Fluoro-2-nitrophenyl)-1H-pyrrole
This step employs the Paal-Knorr pyrrole synthesis, a reliable method for forming pyrrole rings.[2][3]
Materials:
-
4-Fluoro-2-nitroaniline
-
2,5-Dimethoxytetrahydrofuran
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-2-nitroaniline (1 equivalent) in a minimal amount of ethanol.
-
Add 2,5-dimethoxytetrahydrofuran (1.1 to 1.5 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure 1-(4-Fluoro-2-nitrophenyl)-1H-pyrrole.
Step 2: Synthesis of this compound
The nitro group of the intermediate is reduced to an amine to yield the final product. Catalytic hydrogenation is a common and effective method for this transformation.
Materials:
-
1-(4-Fluoro-2-nitrophenyl)-1H-pyrrole
-
Palladium on carbon (10% Pd/C)
-
Methanol (B129727) or Ethanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve 1-(4-Fluoro-2-nitrophenyl)-1H-pyrrole (1 equivalent) in methanol or ethanol in a suitable reaction vessel.
-
Carefully add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol% of palladium) to the solution.
-
Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature for 4-8 hours, or until the reaction is complete as monitored by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filter cake with a small amount of the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by column chromatography or recrystallization.
Experimental Workflow
The overall experimental workflow for the synthesis is depicted in the following diagram.
Caption: Experimental workflow for the synthesis of this compound.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity. The Certificate of Analysis for a commercial sample indicates that the ¹H NMR and LCMS data are consistent with the structure.[1] Researchers should perform their own analyses, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LCMS): To assess purity.
-
Melting Point: As a physical constant for a solid compound.
This protocol provides a comprehensive guide for the synthesis of this compound. As with any chemical synthesis, all procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. Reaction conditions may require optimization based on laboratory-specific equipment and reagent purity.
References
Application Notes and Protocols for the Characterization of 5-Fluoro-2-(1H-pyrrol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of 5-Fluoro-2-(1H-pyrrol-1-yl)aniline, a key intermediate in pharmaceutical synthesis. The following protocols are designed to be adapted to specific laboratory instrumentation and conditions.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring reaction progress.
High-Performance Liquid Chromatography (HPLC)
Application: To determine the purity of this compound and to quantify it in reaction mixtures. A reversed-phase HPLC method is generally suitable for this compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (starting point for optimization):
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) can be effective.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Data Presentation:
| Parameter | Expected Value |
| Retention Time (RT) | Dependent on the specific gradient program, but expected to be in the range of 5-15 minutes. |
| Purity | A purity of ≥95% is common for commercially available samples[1]. |
Logical Workflow for HPLC Method Development:
Gas Chromatography (GC)
Application: To assess the volatility and thermal stability of this compound and to detect any volatile impurities.
Experimental Protocol:
-
Instrumentation: A GC system with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a volatile solvent like dichloromethane (B109758) or ethyl acetate.
-
-
Chromatographic Conditions (starting point for optimization):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C (FID) or as per MS requirements.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Data Presentation:
| Parameter | Expected Value |
| Retention Time (RT) | Dependent on the specific temperature program and column. |
| Purity (%) | Determined by the peak area percentage. |
Spectroscopic Analysis
Spectroscopic methods are crucial for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: To confirm the chemical structure of this compound by analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
Experimental Protocol:
-
Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Transfer the solution to a clean NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra at room temperature.
-
Additional experiments like DEPT, COSY, and HSQC can be performed for more detailed structural assignment.
-
Data Presentation (Predicted Chemical Shifts):
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrrole (B145914) CH | 6.2-7.0 | 108-125 |
| Aromatic CH | 6.5-7.5 | 110-145 |
| NH₂ | 3.5-5.0 (broad) | - |
Note: The fluorine atom will cause splitting of adjacent ¹H and ¹³C signals.
Workflow for NMR Analysis:
Infrared (IR) Spectroscopy
Application: To identify the functional groups present in the this compound molecule.
Experimental Protocol (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Transfer the mixture to a pellet die.
-
Press the mixture under high pressure (approximately 8-10 tons) to form a transparent pellet.
-
Place the pellet in the IR spectrometer and acquire the spectrum.
Alternative Protocol (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum.
Data Presentation (Expected IR Absorption Bands):
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Aniline) | 3300-3500 (two bands) |
| C-H Stretch (Aromatic/Pyrrole) | 3000-3100 |
| C=C Stretch (Aromatic/Pyrrole) | 1450-1600 |
| C-N Stretch | 1250-1350 |
| C-F Stretch | 1100-1250 |
Mass Spectrometry (MS)
Application: To determine the molecular weight and fragmentation pattern of this compound, which aids in structural confirmation.
Experimental Protocol:
-
Instrumentation: A mass spectrometer, often coupled with a GC or LC system (GC-MS or LC-MS).
-
Ionization Method: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Data Acquisition: Acquire a full scan mass spectrum.
Data Presentation:
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₉FN₂[1] |
| Molecular Weight | 176.19 g/mol [1] |
| [M]+• (EI) or [M+H]⁺ (ESI) | m/z 176 or 177 |
| Key Fragmentation Ions | Fragments corresponding to the loss of HCN, H, and parts of the pyrrole or aniline (B41778) ring are expected. |
Thermal Analysis
Thermal analysis techniques are used to evaluate the thermal stability and phase behavior of the compound.
Thermogravimetric Analysis (TGA)
Application: To determine the decomposition temperature and thermal stability of this compound.
Experimental Protocol:
-
Place a small amount of the sample (5-10 mg) in a TGA pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).
Differential Scanning Calorimetry (DSC)
Application: To determine the melting point and other phase transitions of this compound.
Experimental Protocol:
-
Accurately weigh a small amount of the sample (2-5 mg) into a DSC pan and seal it.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
Data Presentation (Thermal Analysis):
| Parameter | Description |
| Decomposition Temperature (TGA) | The temperature at which significant weight loss begins. |
| Melting Point (DSC) | The temperature at which the solid-to-liquid phase transition occurs, observed as an endothermic peak. |
Disclaimer: The quantitative data presented in the tables are based on general principles and data from analogous compounds. Actual experimental results may vary depending on the specific instrumentation and conditions used. These protocols should serve as a starting point for method development and optimization.
References
Application Note: 1H NMR Spectrum Analysis of 5-Fluoro-2-(1H-pyrrol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-(1H-pyrrol-1-yl)aniline is a synthetic organic compound with potential applications in medicinal chemistry and materials science. As a substituted aniline (B41778) derivative, its structural elucidation is crucial for quality control, reaction monitoring, and understanding its chemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, is a powerful analytical technique for determining the molecular structure of organic compounds. This application note provides a detailed protocol for the 1H NMR analysis of this compound and presents an analysis of its characteristic proton spectrum.
Predicted 1H NMR Spectral Data
The following table summarizes the predicted 1H NMR spectral data for this compound. Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, multiplicities are indicated as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), and m (multiplet), and coupling constants (J) are given in Hertz (Hz).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3' / H-4' | 6.20 - 6.30 | t | ~2.2 | 2H |
| H-2' / H-5' | 6.80 - 6.90 | t | ~2.2 | 2H |
| H-6 | 6.65 - 6.75 | dd | J_H-H_ ≈ 8.5, J_H-F_ ≈ 2.5 | 1H |
| H-4 | 6.75 - 6.85 | ddd | J_H-H_ ≈ 8.5, J_H-F_ ≈ 10.0, J_H-H_ ≈ 2.5 | 1H |
| H-3 | 7.05 - 7.15 | dd | J_H-H_ ≈ 8.5, J_H-H_ ≈ 2.5 | 1H |
| -NH2 | 3.60 - 3.80 | br s | - | 2H |
Note: The predicted chemical shifts and coupling constants are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.
Experimental Protocol
This section details the procedure for acquiring a high-quality 1H NMR spectrum of this compound.
1. Sample Preparation
-
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d, CDCl3; or Dimethyl sulfoxide-d6, DMSO-d6)
-
NMR tube (5 mm, clean and dry)
-
Pasteur pipette with a cotton or glass wool plug
-
Vial and cap
-
Vortex mixer (optional)
-
-
Procedure:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Cap the vial and gently vortex or swirl to ensure the compound is completely dissolved.
-
Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into the NMR tube. This removes any particulate matter that could degrade the spectral quality.
-
Ensure the solvent height in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube securely and label it clearly.
-
2. NMR Data Acquisition
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Parameters:
-
Nucleus: 1H
-
Solvent: As prepared (e.g., CDCl3)
-
Temperature: 298 K (25 °C)
-
Number of Scans: 16-64 (adjust to achieve adequate signal-to-noise ratio)
-
Relaxation Delay: 1-2 seconds
-
Pulse Width: Typically 90°
-
Spectral Width: 0-12 ppm
-
Referencing: The residual solvent peak can be used as an internal reference (e.g., CDCl3 at 7.26 ppm).
-
3. Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak.
-
Integrate all signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.
Diagrams
Caption: Molecular structure of this compound with key protons labeled.
Application Note: Mass Spectrometry Fragmentation Analysis of 5-Fluoro-2-(1H-pyrrol-1-yl)aniline
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a proposed method for the analysis of 5-Fluoro-2-(1H-pyrrol-1-yl)aniline using mass spectrometry. Due to the absence of specific fragmentation data for this compound in the current literature, this document provides a putative fragmentation pathway based on established principles of mass spectrometry for aromatic amines, fluoro-substituted aromatic compounds, and pyrrole (B145914) derivatives. A detailed experimental protocol for sample preparation and analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) is presented, offering a foundational methodology for researchers and drug development professionals.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds. Its structural characterization is a critical step in quality control and metabolic studies. Mass spectrometry is a powerful analytical technique for the elucidation of molecular structures through the analysis of fragmentation patterns. The fragmentation of a molecule in a mass spectrometer is a reproducible process that provides a unique "fingerprint," allowing for its identification. Aromatic amines typically exhibit intense molecular ion peaks and characteristic fragmentation patterns involving the amino group and the aromatic ring. The presence of a fluorine atom and a pyrrole ring introduces additional fragmentation pathways that can be predicted based on the known behavior of these moieties.
Experimental Protocols
Sample Preparation
A standard protocol for the preparation of a small organic molecule for LC-MS analysis is as follows:
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol (B129727) or acetonitrile (B52724) to prepare a 1 mg/mL stock solution.
-
Working Solution Preparation: From the stock solution, prepare a working solution with a concentration in the range of 1-10 µg/mL by diluting with the initial mobile phase composition (e.g., 90% water with 0.1% formic acid and 10% acetonitrile with 0.1% formic acid).
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
The following is a general-purpose LC-MS method suitable for the analysis of this compound. Optimization of these parameters may be necessary for specific instrumentation and applications.
| Parameter | Value |
| LC System | Agilent 1200 series HPLC or equivalent |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple quadrupole or Q-TOF mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| Capillary Voltage | 3500 V |
| Gas Temperature | 325 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Fragmentor Voltage | 135 V |
| Mass Scan Range | m/z 50-500 |
Proposed Fragmentation Pathway and Data
The proposed fragmentation of this compound is expected to initiate from the protonated molecular ion, [M+H]⁺, with a predicted m/z of 177.1. The primary fragmentation events are likely to involve the pyrrole ring and the aniline (B41778) moiety.
Predicted Mass Fragments
| m/z (Predicted) | Proposed Fragment Structure | Notes |
| 177.1 | [C₁₀H₁₀FN₂]⁺ | Protonated molecular ion |
| 150.1 | [C₉H₇FN]⁺ | Loss of HCN from the pyrrole ring |
| 133.1 | [C₈H₅F]⁺ | Loss of the pyrrole ring |
| 110.1 | [C₆H₅FN]⁺ | Cleavage of the C-N bond between the rings |
| 95.1 | [C₆H₄F]⁺ | Loss of the amino group from the fluoroaniline (B8554772) moiety |
| 67.1 | [C₄H₅N]⁺ | Pyrrole ring fragment |
Data Visualization
The logical relationship for the experimental workflow is depicted below.
Caption: Workflow for the LC-MS analysis of this compound.
The proposed fragmentation pathway of this compound is illustrated in the following diagram.
Caption: Proposed mass spectrometry fragmentation of this compound.
Discussion
The proposed fragmentation pathway for this compound is based on the fundamental principles of mass spectrometry. The protonated molecular ion is expected to be the precursor for all major fragments. The loss of neutral molecules such as hydrogen cyanide (HCN) from the pyrrole ring is a common fragmentation pathway for N-heterocyclic compounds. Cleavage of the bond between the aniline and pyrrole rings can lead to the formation of the fluoroaniline cation and the pyrrole radical, or vice versa. Subsequent fragmentation of the fluoroaniline moiety, such as the loss of the amino group, can also be anticipated.
It is important to note that this application note provides a theoretical framework. The actual fragmentation pattern may vary depending on the specific instrumental conditions, such as the collision energy used in tandem mass spectrometry (MS/MS) experiments. Experimental verification is necessary to confirm the proposed fragmentation pathway and to obtain accurate quantitative data.
Conclusion
This application note outlines a comprehensive approach for the mass spectrometric analysis of this compound. The provided experimental protocol offers a robust starting point for method development. The proposed fragmentation pathway and the corresponding data table serve as a valuable reference for the interpretation of mass spectra obtained for this compound and its analogs. Further experimental studies are encouraged to validate and expand upon the information presented herein.
Application Note: High-Performance Liquid Chromatography for the Analysis of 5-Fluoro-2-(1H-pyrrol-1-yl)aniline
Introduction
5-Fluoro-2-(1H-pyrrol-1-yl)aniline is a chemical intermediate used in the synthesis of various active pharmaceutical ingredients.[1] Accurate and reliable analytical methods are crucial for ensuring its purity and quality throughout the drug development process. This application note details a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound and the separation of potential process-related impurities.
Method Summary
The developed method utilizes a C18 stationary phase with a gradient elution of acetonitrile (B52724) and a phosphate (B84403) buffer. Detection is performed using a UV detector at a wavelength determined by the UV absorbance maximum of the analyte. This method is suitable for the determination of assay and purity of this compound in bulk drug substances.
Instrumentation and Reagents
-
HPLC System: A system equipped with a quaternary or binary pump, a multi-sampler/autosampler, a column thermostat, and a UV-Vis or photodiode array (PDA) detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
This compound reference standard.
-
Experimental Protocols
1. Mobile Phase Preparation
-
Mobile Phase A (Aqueous):
-
Weigh 1.36 g of KH2PO4 and dissolve it in 1000 mL of HPLC grade water to make a 10 mM solution.
-
Adjust the pH of the solution to 3.0 with orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
-
Mobile Phase B (Organic):
-
Use HPLC grade acetonitrile.
-
Filter through a 0.45 µm membrane filter if necessary.
-
2. Standard Solution Preparation
-
Standard Stock Solution (approx. 1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer it into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
-
Working Standard Solution (approx. 100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the diluent.
-
3. Sample Solution Preparation
-
Sample Solution (approx. 100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Transfer it into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
4. HPLC Instrument Setup and Run Sequence
-
Column Installation: Install the C18 column in the column compartment.
-
System Purge: Purge the pump channels with the respective mobile phases.
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (90% A: 10% B) at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.
-
Injection Volume: Set the injection volume to 10 µL.
-
Run Sequence:
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the working standard solution in replicate (e.g., n=5) to check for system suitability.
-
Inject the sample solution.
-
Inject a standard solution at the end of the sequence to check for drift.
-
Data Presentation
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM KH2PO4, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Table 3: Hypothetical System Suitability and Quantitative Data
| Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates | % Area (Sample) |
| Impurity 1 | 4.5 | 1.1 | >2000 | 0.15 |
| Impurity 2 | 7.2 | 1.2 | >2000 | 0.25 |
| This compound | 10.8 | 1.0 | >5000 | 99.5 |
| Impurity 3 | 12.1 | 1.1 | >2000 | 0.10 |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
References
Application Notes and Protocols: 5-Fluoro-2-(1H-pyrrol-1-yl)aniline in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-(1H-pyrrol-1-yl)aniline is a key chemical scaffold utilized in the design and synthesis of potent and selective kinase inhibitors. The unique electronic properties conferred by the fluorine atom and the spatial arrangement of the pyrrole (B145914) and aniline (B41778) rings make it a valuable building block for targeting the ATP-binding site of various kinases. This document provides an overview of its application, relevant biological data, detailed experimental protocols for kinase activity assessment, and insights into the signaling pathways modulated by inhibitors derived from this and structurally related scaffolds.
Kinase Targets and Inhibitor Scaffolds
The this compound moiety is often incorporated into larger heterocyclic systems to generate kinase inhibitors. Notable examples of such systems and their primary kinase targets include:
-
Pyrrolo[2,3-d]pyrimidines: This scaffold, which can be conceptually derived from the cyclization of a substituted 2-aminopyrrole, is prominent in a variety of kinase inhibitors. A key example is UNC2025, a potent dual inhibitor of Mer Tyrosine Kinase (MERTK) and Fms-like Tyrosine Kinase 3 (FLT3).[1]
-
Pyrrolo[2,1-f][2][3][4]triazines: These fused heterocyclic systems are another important class of kinase inhibitors where the pyrrole and an amino group are essential for activity.
-
Indolin-2-ones: The pyrrole moiety, often as part of a larger substituent, can be attached to an indolin-2-one core to create inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[5]
-
Focal Adhesion Kinase (FAK) Inhibitors: The structural features of this compound are amenable to the design of inhibitors targeting FAK, a non-receptor tyrosine kinase involved in cell adhesion and migration.
Data Presentation: Inhibitor Activity
The following tables summarize the in vitro activity of representative kinase inhibitors that contain scaffolds related to this compound.
Table 1: Biological Activity of UNC2025, a MERTK/FLT3 Inhibitor
| Kinase Target | IC50 (nM) |
| MERTK | 0.74 |
| FLT3 | 0.8 |
| Axl | 122 |
| TYRO3 | >1000 |
| TRKA | 1.67 |
| TRKC | 4.38 |
| KIT | 8.18 |
Data sourced from MedchemExpress product information and related publications.[1]
Table 2: Activity of Selected FAK Inhibitors
| Compound | FAK IC50 (nM) |
| PF-562271 | 1.5 |
| VS-4718 (PND-1186) | 0.4 |
| GSK2256098 | 3.6 |
Note: These FAK inhibitors, while not directly synthesized from this compound, represent the class of compounds for which this scaffold is relevant.
Experimental Protocols
Protocol 1: In Vitro FAK Kinase Assay (ADP-Glo™ Assay)
This protocol measures the direct inhibitory effect of a compound on the kinase activity of purified FAK enzyme by quantifying the amount of ADP produced.
Materials:
-
Purified recombinant FAK enzyme
-
FAK substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
FAK Kinase Buffer (40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 2 mM MnCl2; 50 μM DTT)
-
Test inhibitor compound dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in FAK Kinase Buffer.
-
In a 384-well plate, add 1 µL of the inhibitor solution or vehicle control (e.g., DMSO).
-
Add 2 µL of FAK enzyme solution.
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction.
-
Incubate the reaction at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cellular FAK Autophosphorylation Assay (Western Blot)
This assay assesses the ability of a compound to inhibit FAK autophosphorylation at Tyr397 in a cellular context.
Materials:
-
Cancer cell line with active FAK signaling (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
Test inhibitor compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-FAK (Tyr397) and anti-total FAK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor or vehicle control for a predetermined time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against p-FAK (Tyr397) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total FAK as a loading control.
-
Quantify the band intensities to determine the dose-dependent inhibition of FAK autophosphorylation.
Protocol 3: In Vitro MERTK Kinase Assay (HTRF Assay)
This protocol describes a general method for assessing MERTK inhibition using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
Purified recombinant MERTK enzyme
-
Tyrosine kinase substrate peptide (e.g., biotin-poly-GT)
-
ATP
-
Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test inhibitor compound in DMSO
-
HTRF detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody (donor) and streptavidin-XL665 (acceptor)
-
384-well low-volume plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then in Kinase Buffer.
-
Add the test compound or vehicle control to the wells of a 384-well plate.
-
Add the MERTK enzyme and the substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 60-120 minutes.
-
Stop the reaction by adding a solution containing EDTA and the HTRF detection reagents.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665) after excitation at 320 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and determine IC50 values.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: FAK Signaling Pathway.
Caption: MERTK Signaling Pathway.
Caption: VEGFR/PDGFR Signaling Pathway.
Caption: Kinase Inhibitor Development Workflow.
Conclusion
This compound represents a valuable starting point and structural motif for the development of novel kinase inhibitors. Its incorporation into various heterocyclic scaffolds has led to potent inhibitors of key oncogenic kinases such as MERTK, FLT3, FAK, VEGFR, and PDGFR. The provided protocols offer a foundation for the biological evaluation of such compounds, while the signaling pathway diagrams help to contextualize their mechanism of action. Further exploration of the chemical space around this scaffold holds significant promise for the discovery of next-generation targeted cancer therapies.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Fluoro-2-(1H-pyrrol-1-yl)aniline
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification of 5-Fluoro-2-(1H-pyrrol-1-yl)aniline. It is intended for researchers, scientists, and drug development professionals familiar with standard laboratory techniques.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is a dark brown or reddish solid/oil. | Oxidation of the aniline (B41778) functional group. Anilines are susceptible to air and light oxidation, leading to colored impurities.[1] | Store the compound under an inert atmosphere (nitrogen or argon), protect it from light using an amber vial, and store at low temperatures (e.g., 4°C).[1] For purification, consider treatment with activated carbon or vacuum distillation to remove non-volatile colored impurities.[1] |
| Low yield after purification. | - Product loss during acid-base extraction if the compound's basicity is not considered.- The compound may be too soluble in the chosen recrystallization solvent.[1] | - When performing an acidic wash to remove basic impurities, be aware that the product itself is a basic aniline and can be extracted into the aqueous acid layer. Consider alternative methods like chromatography or recrystallization if starting material purity is high.- For recrystallization, select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.[2] Test various solvents or use a solvent/anti-solvent system. |
| Persistent impurity with a similar Rf value in column chromatography. | The impurity and the product have similar polarities, leading to co-elution.[1] | - Try a different solvent system to improve separation. For N-arylpyrroles, gradients of hexane (B92381)/ethyl acetate (B1210297) are often effective.[3]- Consider reversed-phase chromatography if normal-phase silica (B1680970) gel fails to provide adequate separation.[1] |
| Compound "oils out" during recrystallization instead of forming crystals. | The compound's melting point may be lower than the boiling point of the solvent, or the solution is supersaturated. | - Ensure the solution cools slowly. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal if available.- If using a mixed solvent system, add more of the "good" solvent (in which the compound is more soluble) to prevent premature precipitation.[2] |
| Incomplete separation of layers during aqueous workup. | Emulsion formation is common with anilines. | - Allow more time for the layers to separate.[1]- Add brine (saturated NaCl solution) to break up emulsions.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure this compound?
A1: Pure this compound is typically a solid. However, it is often obtained as a brown to dark brown solid due to its sensitivity to air and light.[5] It is crucial to store it at 4°C and protected from light to maintain its integrity.[5]
Q2: What are the most common impurities in a synthesis of this compound?
A2: The most probable synthetic route is the Clauson-Kaas reaction, which involves the condensation of a diamine precursor with 2,5-dimethoxytetrahydrofuran.[2] Therefore, common impurities may include unreacted 4-fluoro-1,2-phenylenediamine, residual acid catalyst (e.g., acetic acid), and polymeric byproducts from the reaction. Additionally, oxidation products of the aniline can form during workup and storage.
Q3: Which purification technique is most suitable for this compound?
A3: The choice of purification technique depends on the nature and quantity of the impurities.
-
Column Chromatography: This is a versatile method for removing both polar and non-polar impurities. A typical mobile phase would be a gradient of hexane and ethyl acetate.[3]
-
Recrystallization: This is an effective technique for removing small amounts of impurities if a suitable solvent is found. It is often a good final purification step.
-
Acid-Base Extraction: This can be used to remove neutral or acidic impurities. However, care must be taken as the product itself is basic and can be extracted into the aqueous acid layer.[4][6]
Q4: How can I effectively remove colored impurities?
A4: Colored impurities in anilines are typically oxidation or polymerization products.[1] If they persist after chromatography, you can try the following:
-
Activated Carbon Treatment: Dissolve the compound in a suitable organic solvent, add a small amount of activated carbon, stir for a short period, and then filter the solution through celite.[1]
-
Vacuum Distillation: For larger quantities, vacuum distillation can be very effective at separating the volatile aniline from non-volatile colored materials.[1]
Q5: What are the recommended storage conditions for this compound?
A5: To minimize degradation, the compound should be stored at 4°C, protected from light.[5] For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.[1]
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is suitable for removing a range of impurities with different polarities.
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or ethyl acetate. Add a small amount of silica gel to this solution and concentrate it under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a slurry method with hexane.
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent such as hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient could be from 100% hexane to 90:10 hexane:ethyl acetate. The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
This protocol is ideal for a final purification step to obtain highly pure, crystalline material.
-
Solvent Selection: Test the solubility of the compound in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble at an elevated temperature.[2] Common solvents for substituted anilines include ethanol, methanol, or mixtures such as ethanol/water.[2]
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and briefly heat the solution.[4]
-
Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.[4]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₉FN₂ | MedchemExpress |
| Molecular Weight | 176.19 g/mol | MedchemExpress |
| Appearance | Brown to dark brown solid | MedchemExpress[5] |
| Purity (LCMS) | 95.92% (example batch) | MedchemExpress[5] |
| Storage | 4°C, protect from light | MedchemExpress[5] |
Diagrams
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 3. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. raineslab.com [raineslab.com]
- 6. CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-Fluoro-2-(1H-pyrrol-1-yl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-2-(1H-pyrrol-1-yl)aniline.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, focusing on a common synthetic route involving a Paal-Knorr reaction.
Q1: My Paal-Knorr reaction to synthesize the pyrrole (B145914) ring is showing low or no conversion. What are the most common causes?
A1: Low conversion in a Paal-Knorr pyrrole synthesis can stem from several factors. The primary areas to investigate are:
-
Reaction Conditions: The reaction can be sensitive to pH. While it can be conducted under neutral or weakly acidic conditions, strongly acidic conditions (pH < 3) can favor the formation of furan (B31954) byproducts.[1] Ensure your reaction medium is not overly acidic. A weak acid like acetic acid can be used to catalyze the reaction.[1]
-
Reagent Quality: The purity of the starting materials, 4-fluoro-2-nitroaniline (B1293508) and 2,5-dimethoxytetrahydrofuran (B146720), is crucial. Impurities in the aniline (B41778) can interfere with the reaction, and the 2,5-dimethoxytetrahydrofuran should be of high quality.
-
Temperature and Reaction Time: Ensure the reaction is heated appropriately, typically to reflux, and for a sufficient duration. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q2: I am observing a significant amount of a byproduct with a different polarity from my desired product in the Paal-Knorr step. What could it be?
A2: A common byproduct in the Paal-Knorr synthesis of pyrroles is the corresponding furan.[1] This is particularly prevalent under strongly acidic conditions.[1] To minimize furan formation, it is recommended to:
-
Maintain the reaction under neutral or weakly acidic conditions.
-
Use a weak acid catalyst, such as acetic acid, instead of a strong mineral acid.[1]
-
Use an excess of the amine starting material.
Q3: The subsequent reduction of the nitro group is incomplete, leading to a mixture of the desired aniline and the nitro intermediate. How can I improve this step?
A3: Incomplete reduction of the nitro group can be due to several factors:
-
Catalyst Activity: The activity of the palladium on carbon (Pd/C) catalyst is critical. Ensure you are using a fresh, high-quality catalyst. The catalyst can be poisoned by impurities, so using purified starting material for the reduction is important.
-
Hydrogen Pressure: Ensure an adequate and consistent pressure of hydrogen is maintained throughout the reaction.
-
Reaction Time and Temperature: The reduction may require longer reaction times or a moderate increase in temperature to go to completion. Monitor the reaction progress carefully.
-
Solvent: The choice of solvent can influence the reaction rate. Methanol or ethanol (B145695) are commonly used and are generally effective.
Q4: My final product, this compound, is discolored (e.g., brown to dark brown). Is this normal, and how can I obtain a purer product?
A4: While some coloration may be expected, a dark color can indicate the presence of impurities. The certificate of analysis for this compound often describes it as a brown to dark brown solid. However, significant discoloration can be due to:
-
Oxidation: Anilines are susceptible to oxidation, which can lead to colored impurities. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and to store the final product protected from light and air.
-
Residual Palladium: If a Pd/C catalyst was used for the reduction, trace amounts of palladium may remain, causing discoloration. Filtration through a pad of celite can help in removing the catalyst.
-
Polymerization: Under harsh acidic conditions or elevated temperatures, the pyrrole ring can be susceptible to degradation and polymerization, leading to tarry, colored byproducts.
Purification by column chromatography on silica (B1680970) gel is a standard method to remove colored impurities and obtain a product of higher purity.
Common Impurities in this compound Synthesis
The following table summarizes potential impurities that may be encountered during a typical synthesis involving a Paal-Knorr reaction followed by nitro group reduction.
| Impurity Name | Chemical Structure | Molecular Weight ( g/mol ) | Potential Origin | Common Analytical Signature (LC-MS) |
| 4-Fluoro-2-nitroaniline | 156.11 | Unreacted starting material from the Paal-Knorr step. | [M+H]⁺ = 157.1 | |
| 1-(4-Fluoro-2-nitrophenyl)-1H-pyrrole | 208.17 | Intermediate before the nitro group reduction. | [M+H]⁺ = 209.2 | |
| 5-Fluoro-2-(furan-1-yl)aniline | 177.17 | Furan byproduct formed during the Paal-Knorr reaction under acidic conditions. | [M+H]⁺ = 178.2 | |
| Polymeric byproducts | Mixture of higher molecular weight species | Variable | Degradation/polymerization of the pyrrole ring under harsh conditions. | Broad peaks or baseline noise in LC-MS. |
Experimental Protocols
A plausible experimental protocol for the synthesis of this compound is provided below.
Step 1: Synthesis of 1-(4-Fluoro-2-nitrophenyl)-1H-pyrrole (Paal-Knorr Reaction)
-
To a solution of 4-fluoro-2-nitroaniline (1.0 eq) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 120 °C) and monitor the progress by TLC.
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole.
Step 2: Synthesis of this compound (Nitro Group Reduction)
-
Dissolve 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole (1.0 eq) in methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (10% w/w).
-
Stir the suspension under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of Pyrrole-Containing Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrrole-containing compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Issue: Polymerization of Pyrrole (B145914)
Q1: My reaction mixture is turning dark brown or black, and I'm isolating an insoluble solid instead of my desired pyrrole. What is happening?
A: This is a classic sign of pyrrole polymerization. Pyrrole and its derivatives can be sensitive to strong acids and oxidizing agents, leading to the formation of polypyrrole, a dark, insoluble polymer. This is one of the most common side reactions in pyrrole chemistry.
Troubleshooting:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation by atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Starting Material Purity: Ensure your starting pyrrole is pure and, if necessary, distill it immediately before use.
-
Temperature Control: Maintain the recommended reaction temperature. Avoid excessive heating, which can accelerate polymerization.
-
Acid Concentration: If the synthesis is acid-catalyzed, use the minimum effective concentration of a weak acid. Strong acids should be avoided if possible.
-
N-Protection: For multi-step syntheses involving a pre-formed pyrrole ring, consider protecting the pyrrole nitrogen with an electron-withdrawing group (e.g., tosyl, Boc) to decrease the electron density of the ring and its susceptibility to polymerization.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a widely used method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia (B1221849), often under acidic conditions.
Q2: I am getting a significant amount of a furan (B31954) byproduct instead of the desired pyrrole in my Paal-Knorr synthesis. How can I prevent this?
A: Furan formation is a common side reaction in the Paal-Knorr synthesis, especially under strongly acidic conditions (pH < 3). The 1,4-dicarbonyl starting material can undergo an acid-catalyzed intramolecular cyclization and dehydration to form a furan.[1]
Troubleshooting:
-
pH Control: The most critical factor is the reaction's pH. Maintain neutral or weakly acidic conditions to favor pyrrole formation.[1]
-
Catalyst Choice:
-
Use a weak acid like acetic acid as the catalyst.
-
Avoid using amine or ammonium (B1175870) hydrochloride salts, as they can create a low pH environment.[1]
-
Consider using milder Lewis acids or heterogeneous catalysts.
-
Q3: My Paal-Knorr reaction is sluggish, or the yield is low. What can I do to improve it?
A: Low yields can result from several factors, including sterically hindered starting materials, insufficiently reactive amines, or suboptimal reaction conditions.
Troubleshooting:
-
Increase Reactivity: If using an amine with electron-withdrawing groups, a higher reaction temperature or longer reaction time may be necessary.
-
Catalyst Optimization: The choice of catalyst can significantly impact the yield. See the table below for a comparison of different catalysts.
-
Solvent Selection: While classic conditions often use organic solvents, solvent-free reactions or using water as a solvent can sometimes improve yields and simplify work-up.[2][3]
-
Microwave Irradiation: Microwave-assisted Paal-Knorr synthesis can dramatically reduce reaction times and often improves yields.
Data Presentation: Paal-Knorr Synthesis Catalyst Comparison
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| ZrOCl₂·8H₂O | Solvent-free | Room Temp. | 5 min | 97 | [4] |
| Bi(NO₃)₃·5H₂O | Solvent-free | Room Temp. | 10 h | 95 | [4] |
| Sc(OTf)₃ | Solvent-free | 60 | 30 min | 98 | [5] |
| I₂ | Solvent-free | Room Temp. | 1-2 h | 90-98 | [4] |
| Silica (B1680970) Sulfuric Acid | Solvent-free | Room Temp. | 3 min | 98 | [4] |
| Citric Acid (10 mol%) | Ball-mill | Room Temp. | 15 min | 74 | [6] |
| CATAPAL 200 (Alumina) | Solvent-free | 60 | 45 min | 68-97 | [7] |
| SDS in Water | Water | Reflux | 10-120 min | 60-98 | [8] |
Experimental Protocol: Paal-Knorr Synthesis of 2,5-dimethyl-1-phenylpyrrole
-
Reaction Setup: In a round-bottom flask, combine 2,5-hexanedione (B30556) (1.0 mmol) and the primary amine (e.g., aniline, 1.0 mmol).
-
Catalyst Addition: Add the chosen catalyst. For example, a catalytic amount of silica sulfuric acid (e.g., 20 mg).[4]
-
Reaction Conditions: Stir the mixture at room temperature. The reaction is often complete within a few minutes under solvent-free conditions.[4]
-
Work-up:
-
Add ethyl acetate (B1210297) (10 mL) and filter to remove the catalyst.
-
Wash the catalyst with additional ethyl acetate (2 x 5 mL).
-
Combine the organic filtrates and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization if necessary.
Troubleshooting Workflow: Paal-Knorr Synthesis
Caption: Troubleshooting workflow for the Paal-Knorr pyrrole synthesis.
Knorr Pyrrole Synthesis
The Knorr pyrrole synthesis involves the condensation of an α-amino-ketone with a β-ketoester or other compound with an active methylene (B1212753) group.
Q4: My Knorr pyrrole synthesis is giving a low yield, and I suspect self-condensation of the α-amino-ketone. How can I address this?
A: α-Amino-ketones are notoriously unstable and readily undergo self-condensation to form pyrazine (B50134) byproducts.[9] To circumvent this, they are almost always generated in situ.
Troubleshooting:
-
In situ Generation: The standard procedure involves the reduction of an α-oximino-ketone with zinc dust in acetic acid. This generates the α-amino-ketone in the presence of the β-ketoester, allowing for the desired reaction to occur before self-condensation.[9]
-
Controlled Addition: Gradually add the zinc dust to the reaction mixture to control the rate of formation of the α-amino-ketone.
-
Temperature Management: The reaction is exothermic, so cooling may be necessary to prevent the temperature from rising too high, which can favor side reactions.[9]
Data Presentation: Knorr Pyrrole Synthesis Yields
| α-Amino-ketone Precursor | β-Dicarbonyl Compound | Yield (%) | Reference |
| Ethyl 2-oximinoacetoacetate | Ethyl acetoacetate (B1235776) | ~80 | [9] |
| Ethyl 2-oximinoacetoacetate | Acetylacetone | ~60 | [9] |
| N,N-Dialkyl 2-oximinoacetoacetamides | 3-Substituted-2,4-pentanediones | ~45 | [9] |
Experimental Protocol: Knorr Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate
-
Preparation of α-oximino-ketone:
-
Dissolve ethyl acetoacetate (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a saturated aqueous solution of sodium nitrite (B80452) (1 equivalent) while maintaining the temperature between 5-10 °C.
-
-
Reduction and Condensation:
-
To a separate flask containing ethyl acetoacetate (1 equivalent) in glacial acetic acid, gradually add the freshly prepared α-oximino-ketone solution and zinc dust (2 equivalents) concurrently, with vigorous stirring.
-
The reaction is exothermic; maintain the temperature below 40 °C with an ice bath.
-
-
Work-up:
-
After the addition is complete, stir for an additional hour at room temperature.
-
Pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with water.
-
-
Purification: Recrystallize the crude product from ethanol.
Logical Diagram: Knorr Synthesis Reaction Pathway
Caption: Reaction pathway of the Knorr pyrrole synthesis, highlighting the critical in situ generation step.
Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.
Q5: I am observing a furan byproduct in my Hantzsch pyrrole synthesis. What is the cause and how can I avoid it?
A: The Hantzsch pyrrole synthesis can sometimes compete with the Feist-Benary furan synthesis. This occurs when the enolate of the β-ketoester reacts with the α-haloketone before the amine is incorporated, leading to a furan.
Troubleshooting:
-
Reaction Conditions: The choice of base and solvent can influence the reaction pathway. Using ammonia or a primary amine in sufficient concentration helps to favor the formation of the enamine intermediate required for the Hantzsch synthesis.
-
Order of Addition: In some cases, pre-forming the enamine from the β-ketoester and the amine before the addition of the α-haloketone can minimize the furan side product.
Data Presentation: Hantzsch Pyrrole Synthesis Yields
| β-Ketoester | α-Haloketone | Amine | Yield (%) | Reference |
| Ethyl acetoacetate | Chloroacetone | Ammonia | 26 | [10] |
| Ethyl acetoacetate | 2-Bromobutanal | Ammonia | 45-55 | [10] |
| Ethyl acetoacetate | 2-Bromoheptanal | Ammonia | 45-55 | [10] |
Experimental Protocol: Hantzsch Pyrrole Synthesis
-
Reaction Setup: In a suitable solvent (e.g., ethanol), combine the β-ketoester (1 equivalent), the α-haloketone (1 equivalent), and the amine (e.g., a solution of ammonia in ethanol, 1-2 equivalents).
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel.
Barton-Zard Pyrrole Synthesis
The Barton-Zard synthesis produces pyrroles from the reaction of a nitroalkene with an α-isocyanoacetate in the presence of a base.
Q6: My Barton-Zard reaction is not proceeding to completion. What are the critical factors for this reaction?
A: The Barton-Zard reaction is sensitive to the choice of base and solvent, as well as the reactivity of the nitroalkene.
Troubleshooting:
-
Base Selection: The base is crucial for the initial deprotonation of the α-isocyanoacetate. Common bases include potassium carbonate, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), and TMG (tetramethylguanidine). The optimal base may depend on the specific substrates.[11][12]
-
Solvent Choice: Anhydrous aprotic solvents such as THF, DMF, or DMSO are typically used. The choice of solvent can influence the reaction rate and yield.
-
Nitroalkene Reactivity: The reaction works best with electron-deficient nitroalkenes. If your nitroalkene is not sufficiently activated, the initial Michael addition may be slow.
Data Presentation: Barton-Zard Synthesis Yields
| Nitroalkene | Isocyanide | Base | Solvent | Yield (%) | Reference |
| 3-Nitro-2-phenyl-2H-chromene | Ethyl isocyanoacetate | K₂CO₃ | Ethanol | 94 | [11] |
| β-Nitro-styrene | Ethyl isocyanoacetate | DBU | THF | 55-85 | [13] |
| Various nitroalkenes | Benzyl isocyanoacetate | K₂CO₃ | THF/t-BuOH | 88 | [12] |
Experimental Protocol: Barton-Zard Pyrrole Synthesis
-
Reaction Setup: To a stirred solution of the nitroalkene (1 equivalent) and the α-isocyanoacetate (1 equivalent) in an anhydrous aprotic solvent (e.g., THF), add a suitable base (e.g., K₂CO₃, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as indicated by TLC.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Logical Diagram: Barton-Zard Synthesis Mechanism
Caption: Step-wise mechanism of the Barton-Zard pyrrole synthesis.
References
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
Technical Support Center: Synthesis of 5-Fluoro-2-(1H-pyrrol-1-yl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Fluoro-2-(1H-pyrrol-1-yl)aniline synthesis. The information is presented in a practical question-and-answer format to directly address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most frequently employed method is the Paal-Knorr pyrrole (B145914) synthesis.[1][2] This reaction involves the condensation of a 1,4-dicarbonyl compound, such as 2,5-dimethoxytetrahydrofuran (B146720) (a stable precursor to 1,4-butanedial), with 4-fluoro-1,2-phenylenediamine.[1][2]
Q2: What are the key starting materials for the Paal-Knorr synthesis of this compound?
A2: The primary starting materials are:
-
4-Fluoro-1,2-phenylenediamine: This provides the aniline (B41778) backbone.
-
2,5-Dimethoxytetrahydrofuran or 2,5-hexanedione (B30556): These are common precursors for the 1,4-dicarbonyl component required to form the pyrrole ring.[1][3]
Q3: Are there alternative synthetic strategies to the Paal-Knorr synthesis?
A3: Yes, another potential route is the Buchwald-Hartwig amination.[4][5] This palladium-catalyzed cross-coupling reaction could theoretically be used to form the C-N bond between a pyrrole derivative and a fluorinated aniline precursor. However, the Paal-Knorr synthesis is generally more straightforward for this specific target molecule.[1][2]
Troubleshooting Guide
Problem 1: Low to no yield of the desired this compound.
| Possible Cause | Suggested Solution |
| Harsh Reaction Conditions: Traditional Paal-Knorr synthesis often requires prolonged heating in strong acids, which can lead to the degradation of the aniline starting material or the pyrrole product. | - Use a milder acid catalyst: Instead of strong mineral acids, consider using acetic acid, which can accelerate the reaction without causing significant degradation. - Employ a Lewis acid catalyst: Lewis acids such as zinc chloride (ZnCl₂), bismuth nitrate (B79036) (Bi(NO₃)₃), or scandium triflate (Sc(OTf)₃) can effectively catalyze the reaction under milder conditions.[6] - Consider a catalyst-free approach: For some reactive substrates, simply heating the neat reactants may provide the desired product.[6] |
| Low Nucleophilicity of the Aniline: The fluorine atom on the aniline ring is an electron-withdrawing group, which can reduce the nucleophilicity of the amino group, making the initial attack on the dicarbonyl less efficient.[7] | - Increase reaction temperature: Cautiously increasing the reaction temperature can help overcome the activation energy barrier. - Use a more reactive dicarbonyl precursor: 2,5-Dimethoxytetrahydrofuran can be more reactive than 2,5-hexanedione under certain conditions.[8] |
| Incomplete Reaction: The reaction may not have reached completion. | - Increase reaction time: Monitor the reaction by Thin Layer Chromatography (TLC) and allow it to proceed until the starting material is consumed. - Use microwave irradiation: Microwave-assisted synthesis can significantly reduce reaction times and often improves yields.[9] |
Problem 2: Formation of significant side products.
| Side Product | Identification | Prevention |
| 2,5-Disubstituted Furan (B31954): The 1,4-dicarbonyl compound can undergo self-condensation under acidic conditions to form a furan byproduct.[10] | This is typically a non-polar compound that can be identified by GC-MS or NMR analysis of the crude reaction mixture. | - Maintain a pH above 3: Strongly acidic conditions favor furan formation. Using a weaker acid or near-neutral conditions is recommended.[7] - Use an excess of the aniline: Shifting the equilibrium towards the desired pyrrole formation by using an excess of the amine is a common strategy.[10] |
| Polymerization/Tarry materials: The starting materials or the product can polymerize under harsh conditions, leading to a dark, intractable mixture.[10] | The reaction mixture turns dark brown or black, and the desired product is difficult to isolate. | - Lower the reaction temperature. - Use a milder catalyst. - Reduce the reaction time. [10] |
| Bis-pyrrole formation: If there is an excess of the dicarbonyl compound, it can react with both amino groups of the diamine starting material. | This can be detected by LC-MS, as the molecular weight will be significantly higher than the desired product. | - Use a stoichiometric excess of the 4-fluoro-1,2-phenylenediamine. |
Data Presentation
Table 1: Comparison of Catalysts for Paal-Knorr Synthesis of N-Aryl Pyrroles (Analogous Systems)
| Catalyst | Typical Conditions | Reported Yield Range (%) | Reference |
| Acetic Acid | Reflux | 60-85 | [7] |
| Iodine (I₂) | Room Temperature, Solvent-free | 80-95 | [2] |
| Montmorillonite Clay | Room Temperature | 75-90 | [2] |
| Bismuth Nitrate (Bi(NO₃)₃) | Mild heat | 85-98 | [11] |
| Iron(III) Chloride (FeCl₃) | Water, Mild heat | 80-95 | [8] |
Note: Yields are based on analogous reactions and may vary for the synthesis of this compound.
Experimental Protocols
Protocol 1: Paal-Knorr Synthesis using Acetic Acid
-
To a round-bottom flask, add 4-fluoro-1,2-phenylenediamine (1.0 eq).
-
Add glacial acetic acid as the solvent.
-
Add 2,5-dimethoxytetrahydrofuran (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 118 °C) and monitor the progress by TLC.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.
Protocol 2: Microwave-Assisted Paal-Knorr Synthesis
-
In a microwave-safe vessel, combine 4-fluoro-1,2-phenylenediamine (1.0 eq) and 2,5-dimethoxytetrahydrofuran (1.1 eq).
-
Add a catalytic amount of a Lewis acid, such as iodine (0.1 eq).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a short period (e.g., 5-15 minutes).
-
After cooling, work up the reaction as described in Protocol 1.
Mandatory Visualizations
Caption: Paal-Knorr synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. Pyrrole synthesis [organic-chemistry.org]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Stability issues of 5-Fluoro-2-(1H-pyrrol-1-yl)aniline in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Fluoro-2-(1H-pyrrol-1-yl)aniline in solution. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned from a pale yellow to a dark brown color. What is happening?
A1: The discoloration of your solution is a common indicator of degradation, likely due to oxidation and polymerization. The pyrrole (B145914) ring is electron-rich and susceptible to attack by atmospheric oxygen, a process that can be accelerated by light and elevated temperatures. This leads to the formation of colored oligomers and polymers.[1] The aniline (B41778) moiety can also be prone to oxidation.
Immediate Actions:
-
Inert Atmosphere: If possible, handle the compound and its solutions under an inert atmosphere (e.g., in a glovebox with nitrogen or argon) to minimize exposure to oxygen.
-
Solvent Degassing: Use solvents that have been deoxygenated by methods such as sparging with an inert gas or through several freeze-pump-thaw cycles.
-
Light Protection: Store the compound and its solutions in amber vials or wrap containers in aluminum foil to protect them from light.[1]
Q2: What are the recommended storage conditions for this compound and its solutions?
A2: For optimal stability, adhere to the following storage conditions:
-
Solid Compound: Store as a solid in a tightly sealed container, protected from light, under an inert atmosphere (argon or nitrogen is recommended), and at low temperatures, such as -20°C or below.[1]
-
Solutions: Prepare solutions fresh whenever possible. If storage is necessary, use deoxygenated solvents and store the solution frozen under an inert atmosphere. A certificate of analysis for this compound suggests storage in a solvent at -80°C for up to 6 months or at -20°C for up to 1 month, with protection from light.[2]
Q3: In which common laboratory solvents is this compound expected to be most and least stable?
-
Aprotic Solvents (e.g., DMSO, Acetonitrile (B52724), THF): The compound is likely to have better stability in dry, aprotic solvents as they are less likely to participate in hydrolytic degradation. However, the purity of the solvent is crucial, as residual water or peroxides can initiate degradation.
-
Protic Solvents (e.g., Methanol, Ethanol, Water): Stability may be lower in protic solvents, especially if they are not deoxygenated. These solvents can facilitate proton-mediated degradation pathways.
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents can contain acidic impurities (e.g., HCl) which may accelerate degradation. Ensure they are fresh and stabilized.
Q4: What are the likely degradation pathways for this compound?
A4: The primary degradation pathways are expected to be:
-
Oxidation: The electron-rich pyrrole ring is susceptible to oxidation, which can lead to the formation of pyrrolinones and other oxidized species. The aniline group can also be oxidized. This is often initiated by exposure to air and light.[1]
-
Polymerization: Under acidic conditions or upon oxidation, the pyrrole ring can polymerize, leading to the formation of dark, insoluble materials.[1][3]
-
Hydrolysis: While generally less reactive than esters or amides, hydrolysis of the C-N bond connecting the pyrrole and aniline rings could occur under harsh acidic or basic conditions, although this is less common.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate oxidation and polymerization reactions.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid color change of solution to dark brown/black | Oxidation and/or polymerization of the pyrrole moiety. | Prepare solutions fresh using deoxygenated solvents. Handle the solid and solutions under an inert atmosphere. Store solutions protected from light and at low temperatures (-20°C or -80°C). |
| Precipitate forms in the solution upon storage | Polymerization or formation of insoluble degradation products. | Filter the solution before use. It is highly recommended to prepare fresh solutions and avoid long-term storage. If storage is unavoidable, ensure it is at a low temperature and under an inert atmosphere. |
| Inconsistent results in biological assays | Degradation of the compound in the assay medium. | Prepare stock solutions in a stable, dry solvent like DMSO. Make final dilutions into aqueous assay buffers immediately before the experiment. Include a time-course stability study in the assay buffer to understand the compound's stability window. |
| Multiple unexpected peaks in LC-MS analysis | On-column degradation or degradation in the autosampler. | Ensure the mobile phase is compatible and does not promote degradation (e.g., avoid strongly acidic or basic conditions if the compound is labile). Keep the autosampler temperature low. Analyze samples promptly after preparation. |
Quantitative Stability Data (Illustrative)
The following tables provide an illustrative summary of stability data for this compound under various conditions. Note: This is example data to demonstrate how to present experimental findings.
Table 1: Stability in Common Solvents at Room Temperature (20-25°C)
| Solvent | Time (hours) | % Remaining (Illustrative) | Observations |
| DMSO | 24 | 98% | Solution remains pale yellow. |
| Acetonitrile | 24 | 95% | Slight darkening of the solution. |
| Methanol | 24 | 85% | Solution turns noticeably yellow-brown. |
| Water (pH 7) | 24 | 70% | Solution becomes dark brown with some precipitate. |
Table 2: Forced Degradation Studies
| Condition | Time (hours) | % Remaining (Illustrative) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 | 45% | Polymerized material, potential ring-opened products. |
| 0.1 M NaOH | 24 | 80% | Oxidized pyrrole species. |
| 3% H₂O₂ | 24 | 20% | N-oxides, hydroxylated species, ring-opened products. |
| 60°C (in DMSO) | 24 | 90% | Minor oxidative products. |
| Photolytic | 24 | 65% | Dimerized and polymerized products. |
Experimental Protocols
Protocol 1: Solution Stability Assessment
Objective: To determine the stability of this compound in various solvents over time.
Materials:
-
This compound
-
HPLC-grade DMSO, Acetonitrile, and Methanol
-
Deionized water
-
Class A volumetric flasks and pipettes
-
Amber HPLC vials
-
HPLC system with a UV detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in the solvent to be tested (e.g., DMSO).
-
Sample Preparation: Dilute the stock solution to a final concentration of 50 µg/mL in the test solvents (DMSO, Acetonitrile, Methanol, Water).
-
Time Points: Aliquot the solutions into amber HPLC vials. Analyze a "time zero" sample immediately. Store the remaining vials under the desired conditions (e.g., room temperature, 4°C).
-
Analysis: At specified time points (e.g., 2, 4, 8, 24, 48 hours), analyze the samples by HPLC.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the time zero sample by comparing the peak areas.
Protocol 2: Forced Degradation Study
Objective: To investigate the degradation profile of this compound under stress conditions.
Materials:
-
This compound
-
1 M HCl, 1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade acetonitrile and water
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution in acetonitrile.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to get a final concentration of 0.1 M HCl. Keep at room temperature.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 60°C.
-
Photolytic Degradation: Expose a vial of the stock solution in a photostability chamber according to ICH Q1B guidelines.
-
Sampling and Analysis: At appropriate time points, withdraw an aliquot, neutralize if necessary (for acid and base samples), and dilute with mobile phase to a suitable concentration for HPLC or LC-MS analysis.
Visualizations
Caption: Workflow for Solution Stability Assessment.
Caption: Potential Degradation Pathways.
References
Technical Support Center: Recrystallization of 5-Fluoro-2-(1H-pyrrol-1-yl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 5-Fluoro-2-(1H-pyrrol-1-yl)aniline, tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
Question: My compound is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?
Answer: This issue can arise from a few factors:
-
Inappropriate Solvent Choice: The polarity of the solvent may not be suitable for this compound. Based on its structure (an aromatic amine with a pyrrole (B145914) ring), solvents of intermediate polarity are a good starting point. Consider solvents like ethanol (B145695), methanol, ethyl acetate, or a mixture of solvents such as ethanol/water or toluene/heptane. A good rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[1]
-
Insufficient Solvent Volume: You may not be using enough solvent. Add a small, measured amount of additional hot solvent and observe if more of the solid dissolves.[2] Be cautious not to add a large excess, as this will reduce your yield.[2]
-
Insoluble Impurities: Your crude product may contain insoluble impurities. If a significant portion of your compound has dissolved but a small amount of solid remains, this is likely the case. In this situation, you should perform a hot filtration to remove the insoluble material.[2]
Question: After cooling the solution, no crystals have formed. What is the problem?
Answer: The failure of crystals to form is a common issue in recrystallization and can often be resolved with the following techniques:
-
Supersaturation: The solution may be supersaturated but requires nucleation to begin crystallization. Try scratching the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.
-
Seeding: If you have a small crystal of the pure compound, add it to the solution to induce crystallization.
-
Excess Solvent: This is the most frequent reason for crystallization failure.[3] If you suspect you've used too much solvent, you can evaporate some of it by gently heating the solution and then allowing it to cool again.[3] To check if excess solvent is the issue, you can dip a glass stirring rod into the solution and let the solvent evaporate; if a solid film forms on the rod, your compound is present and reducing the solvent volume should induce crystallization.[4]
-
Cooling Rate: Ensure the solution is cooling slowly. Rapid cooling can sometimes inhibit crystal formation. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.
Question: My compound "oiled out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the solid melts before it dissolves or when it comes out of solution as a liquid at a temperature above its melting point.[2][4] This is more common with impure compounds, as impurities can depress the melting point.[4] Here are some solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point, and then cool the solution slowly.[3][4]
-
Lower the Cooling Temperature: If the oiling out persists, try cooling the solution to a lower temperature in an ice-salt or dry ice/acetone bath.
-
Change the Solvent System: The boiling point of your solvent might be too high relative to the melting point of your compound.[3] Consider using a lower-boiling point solvent or a mixed solvent system.
-
Purification Prior to Recrystallization: If the compound is significantly impure, it may be necessary to purify it by another method, such as column chromatography, before attempting recrystallization.[3]
Question: The yield of my recrystallized product is very low. What went wrong?
Answer: A low yield can be attributed to several factors:
-
Using Too Much Solvent: As mentioned, excess solvent will lead to a significant portion of your product remaining in the mother liquor.[4]
-
Premature Crystallization: If the product crystallizes during hot filtration, you will lose a substantial amount of material.[2] To prevent this, use a pre-warmed funnel and filter the solution quickly.[2]
-
Incomplete Crystallization: Ensure you have allowed sufficient time for the crystallization to complete and have cooled the solution in an ice bath to maximize crystal formation.
-
Losses During Transfer: Be mindful of mechanical losses during transfers between flasks and on the filter paper.
Question: My final product is colored, but it should be colorless. How can I remove the color?
Answer: Colored impurities are a common issue, especially with aniline (B41778) compounds which can oxidize and form colored byproducts.[5]
-
Activated Carbon (Charcoal) Treatment: Add a small amount of activated carbon to the hot solution before filtration. The colored impurities will adsorb onto the surface of the carbon. Be aware that using too much charcoal can also adsorb your product, leading to a lower yield.
-
Repeat Recrystallization: A second recrystallization can often remove residual colored impurities.
-
Column Chromatography: If the color persists, purification by column chromatography may be necessary. For anilines, adding a small amount of triethylamine (B128534) (0.1-1%) to the eluent can help prevent streaking on the column.[5]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
Q2: How do I choose the right amount of solvent?
A2: The goal is to use the minimum amount of hot solvent to completely dissolve the crude product. Start by adding a small amount of solvent to your solid in a flask and heating it to boiling. Continue adding small portions of hot solvent until all of the solid has just dissolved. Avoid adding a large excess of solvent.[2]
Q3: Is it necessary to perform a hot filtration?
A3: A hot filtration is only necessary if you observe insoluble impurities in your hot solution. If your crude product dissolves completely, you can skip this step. If you do need to perform a hot filtration, it's crucial to keep the solution and the filtration apparatus hot to prevent premature crystallization.[2]
Q4: How can I improve the purity of my final product?
A4: To improve purity, ensure that the solution cools slowly to allow for the formation of well-ordered crystals, which are less likely to trap impurities. Washing the collected crystals with a small amount of cold solvent can also help remove any remaining mother liquor containing impurities. If the purity is still not satisfactory, a second recrystallization or purification by another technique like column chromatography may be required.
Data Presentation
| Property | Value | Source |
| Molecular Formula | C₁₀H₉FN₂ | [6] |
| Molecular Weight | 176.19 g/mol | [6] |
| CAS Number | 896429-57-5 | [6] |
| LogP | 2.25 | [6] |
Note: The LogP value suggests a moderate lipophilicity, indicating that it is likely to be soluble in a range of organic solvents.
Experimental Protocols
General Protocol for Recrystallization of this compound
-
Solvent Selection: In a small test tube, add a few milligrams of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the impurities.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven until a constant weight is achieved.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Column Chromatography for 5-Fluoro-2-(1H-pyrrol-1-yl)aniline Purification
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 5-Fluoro-2-(1H-pyrrol-1-yl)aniline using column chromatography.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a brown to dark brown solid. Is this normal, and how can I obtain a colorless product?
A1: Yes, it is common for crude anilines, including this compound, to be colored. This coloration is typically due to the formation of oxidized impurities, which are often highly colored. To obtain a purer, less colored product, column chromatography is recommended. For stubborn coloration, treatment with activated carbon prior to chromatography may be effective. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter through celite before concentrating and proceeding with chromatography.
Q2: What are the potential impurities I should be aware of during the purification of this compound?
A2: Potential impurities can originate from the starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials such as 4-fluoroaniline (B128567) or related precursors, byproducts from the pyrrole (B145914) ring formation, and oxidation products of the aniline (B41778).
Q3: I am observing significant streaking of my compound on the TLC plate and poor separation during column chromatography. What could be the cause?
A3: The basic nature of the amine group in this compound can lead to strong interactions with the acidic silica (B1680970) gel stationary phase. This can cause streaking (tailing) and irreversible adsorption, resulting in poor separation and lower yield. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1%), to your eluent system. Alternatively, using a different stationary phase like basic or neutral alumina (B75360) can be considered.
Q4: What is a suitable mobile phase for the column chromatography of this compound?
A4: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate (B1210297). Based on procedures for structurally similar N-arylpyrroles, a gradient elution starting from a low polarity mixture (e.g., 99:1 hexane:ethyl acetate) and gradually increasing the polarity is often effective.[1] It is crucial to first develop an appropriate solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the desired product in the solvent system you plan to use for elution.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Product is colored (yellow/brown) after purification | Oxidation of the aniline functional group. | Store the purified compound under an inert atmosphere (nitrogen or argon) and protect it from light. If the coloration is significant, consider a final filtration through a short plug of silica gel or activated carbon. |
| Poor separation of the product from impurities | Inappropriate eluent polarity. | Optimize the mobile phase using TLC. Test various ratios of hexanes and ethyl acetate. A shallow gradient elution might be necessary to separate closely eluting impurities. |
| Amine interaction with silica gel. | Add 0.1-1% triethylamine to the mobile phase to neutralize acidic sites on the silica gel. Consider using neutral or basic alumina as the stationary phase. | |
| Column overloading. | Use an appropriate ratio of crude material to silica gel by weight (a general guideline is 1:30 to 1:100). | |
| Product is not eluting from the column | Eluent polarity is too low. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexanes). |
| Strong, irreversible adsorption to the stationary phase. | If the compound is not eluting even with a highly polar mobile phase, it may be strongly bound to the silica. In this case, using a more polar solvent like methanol (B129727) might be necessary to recover the compound, although this may co-elute with polar impurities. Consider using a less acidic stationary phase like alumina for future purifications. | |
| Streaking or tailing of spots on TLC and broad peaks during the column | Strong interaction of the basic amine with the acidic silica gel. | Add a basic modifier like triethylamine (0.1-1%) to the eluent. |
| The sample was not loaded in a concentrated band. | Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it carefully onto the top of the column in as narrow a band as possible. Dry loading the sample onto a small amount of silica gel can also improve peak shape. |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Method Development
-
Plate Preparation: Use silica gel 60 F254 TLC plates.
-
Sample Preparation: Dissolve a small amount of the crude this compound in a solvent like dichloromethane (B109758) or ethyl acetate.
-
Spotting: Apply a small spot of the dissolved sample to the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and test progressively more polar mixtures. If streaking is observed, add 0.5% triethylamine to the developing solvent.
-
Visualization: Visualize the developed plate under UV light (254 nm). The aromatic nature of the compound should allow for visualization by UV quenching. Staining with potassium permanganate (B83412) or other suitable stains can also be used.
-
Rf Calculation: Calculate the retention factor (Rf) for the product and impurities. Aim for an Rf of 0.2-0.3 for the target compound in the chosen eluent for column chromatography.
Protocol 2: Preparative Column Chromatography
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 hexanes:ethyl acetate, with 0.5% triethylamine if needed).
-
Pack the column with the slurry, ensuring there are no air bubbles or cracks in the silica bed.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Carefully apply the solution to the top of the silica gel bed.
-
Dry Loading (Recommended for better separation): Dissolve the crude product in a suitable solvent. Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the low-polarity mobile phase.
-
If a gradient elution is required, gradually increase the proportion of the more polar solvent (ethyl acetate).
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the resulting product under high vacuum to remove any residual solvent.
-
Data Presentation
| Parameter | Typical Value / Observation | Reference |
| Physical Appearance (Crude) | Brown to dark brown solid | [2] |
| Purity (Commercial Sample, LCMS) | ~95.92% | [2] |
| Stationary Phase | Silica Gel (230-400 mesh) | General Practice |
| Mobile Phase (Starting Point) | Hexanes:Ethyl Acetate (e.g., 98:2) | [1] |
| Mobile Phase Modifier | 0.1-1% Triethylamine (if needed) | General Practice for Amines |
| TLC Rf Target | 0.2 - 0.3 | General Practice |
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting logic for poor separation issues.
References
Validation & Comparative
A Comparative Guide to 5-Fluoro-2-(1H-pyrrol-1-yl)aniline and Other Aniline Derivatives for Researchers and Drug Development Professionals
An in-depth analysis of the physicochemical properties, biological activities, and synthesis protocols of 5-Fluoro-2-(1H-pyrrol-1-yl)aniline in comparison to other key aniline (B41778) derivatives, offering valuable insights for medicinal chemistry and materials science.
Introduction
Aniline and its derivatives are foundational scaffolds in the development of a wide array of pharmaceuticals, agrochemicals, and advanced materials. The strategic incorporation of various substituents onto the aniline ring allows for the fine-tuning of a molecule's physicochemical and biological properties. This guide provides a comparative analysis of this compound against other notable aniline derivatives, namely 4-fluoroaniline (B128567) and 2,4-difluoroaniline. By presenting key experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic and screening endeavors.
Physicochemical Properties: A Comparative Overview
The introduction of fluorine and pyrrole (B145914) moieties significantly influences the electronic and lipophilic character of the aniline scaffold. The table below summarizes key physicochemical properties of this compound and its comparators.
| Property | This compound | 4-Fluoroaniline | 2,4-Difluoroaniline |
| Molecular Formula | C₁₀H₉FN₂ | C₆H₆FN | C₆H₅F₂N |
| Molecular Weight | 176.19 g/mol | 111.12 g/mol [1] | 129.11 g/mol [2] |
| Melting Point | Not available | -1.9 °C[1] | -7.5 °C[2] |
| Boiling Point | Not available | 187 °C[1] | 170 °C[2] |
| logP | 2.25 | 1.15[1] | 1.5-1.7 |
| pKa (conjugate acid) | Not available | 4.65[1] | 3.26 (Predicted)[2] |
Biological Activity: Anticancer and Antimicrobial Potential
While specific biological activity data for this compound is not extensively available in the public domain, the broader classes of pyrrole-containing compounds and fluoroanilines have demonstrated significant potential in medicinal chemistry. This section provides comparative data from related compounds to infer the potential activity profile of our target molecule.
Anticancer Activity
Pyrrole derivatives are known to exhibit potent anticancer activities through various mechanisms, including the inhibition of key signaling pathways.[3] The table below presents the cytotoxic activity (IC₅₀ values) of several pyrrole-containing compounds against various cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Related Bis-indole Maleimide 1 | HCT116 (Colon) | 0.6 - 1.6 | [3] |
| Related Pyrrole Derivative 22 | MCF-7 (Breast) | 0.015 | [3] |
| Related Pyrrole Derivative 23 | MCF-7 (Breast) | 0.015 | [3] |
| 5-Fluorouracil (Standard of Care) | HCT116 (Colon) | Varies | [3] |
Antimicrobial Activity
Aniline derivatives, particularly those with halogen substituents, have been investigated for their antimicrobial properties. The data below showcases the Minimum Inhibitory Concentration (MIC) of related compounds against various microbial strains.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 4-amino-3-chloro-5-nitrobenzotrifluoride | Vibrio parahaemolyticus | 100 | [4] |
| 2-iodo-4-trifluoromethylaniline | Vibrio parahaemolyticus | 50 | [4] |
| Halogenated Pyrrolopyrimidine | Staphylococcus aureus | 8 | [5] |
Key Signaling Pathway: The Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the formation and progression of various cancers.[6][7] Small molecule inhibitors targeting this pathway are therefore of significant interest in oncology.[6][7]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of novel compounds. Below are representative protocols for the synthesis of a pyrrole-substituted aniline and for assessing its cytotoxic and antimicrobial activities.
Synthesis of 2,5-Dimethyl-1-phenylpyrrole via Paal-Knorr Synthesis
This protocol provides a general procedure for the synthesis of N-substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine.[8]
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid
-
0.5 M Hydrochloric Acid
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
In a round-bottom flask, combine aniline (186 mg), 2,5-hexanedione (228 mg), and methanol (0.5 mL).
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.
Cytotoxicity Evaluation using MTT Assay
The MTT assay is a colorimetric method to assess cell viability and is widely used to determine the cytotoxic effects of potential anticancer compounds.[6][9][10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (570 nm)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12][13]
Materials:
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compound stock solution
-
Sterile 96-well microtiter plates
-
Inoculum suspension standardized to 0.5 McFarland
-
Incubator
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of the microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
This compound represents an intriguing scaffold for further investigation in drug discovery and materials science. While direct comparative biological data is currently limited, the analysis of related fluoroaniline (B8554772) and pyrrole derivatives suggests a high potential for interesting anticancer and antimicrobial activities. The provided physicochemical data and experimental protocols offer a solid foundation for researchers to synthesize and evaluate this and other related aniline derivatives, paving the way for the discovery of novel therapeutic agents and functional materials. Further studies are warranted to fully elucidate the biological activity profile of this compound and its mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. The Hedgehog Signaling Pathway: Where Did It Come From? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MERTK | Abcam [abcam.com]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. Pyrrole synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. protocols.io [protocols.io]
Structure-Activity Relationship of 5-Fluoro-2-(1H-pyrrol-1-yl)aniline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-Fluoro-2-(1H-pyrrol-1-yl)aniline derivatives, focusing on their potential as kinase inhibitors for anticancer therapy. Due to the limited availability of a dedicated SAR study on this specific scaffold, this guide synthesizes data from closely related chemical series to infer the likely impact of structural modifications. The information presented is intended to guide the rational design of novel and more potent analogs.
Core Scaffold and Rationale
The this compound scaffold combines several key features that are advantageous for kinase inhibition. The pyrrole (B145914) ring can act as a hinge-binding motif, a common feature in many kinase inhibitors. The aniline (B41778) moiety provides a vector for introducing substituents that can interact with the solvent-exposed region of the kinase domain, influencing potency and selectivity. The fluorine atom at the 5-position can enhance binding affinity through favorable interactions and improve metabolic stability.
Inferred Structure-Activity Relationship
Based on the analysis of related pyrrole-containing kinase inhibitors, the following SAR is proposed for the this compound scaffold. The core scaffold is divided into three key regions for modification: the Pyrrole Ring , the Aniline Ring , and the Linker/Substituents on the aniline nitrogen.
Caption: Key regions for SAR exploration on the this compound scaffold.
Region 1: The Pyrrole Ring
The pyrrole moiety is critical for interaction with the hinge region of the kinase ATP-binding pocket. Modifications at this position can significantly impact potency.
-
Substitution on the pyrrole ring: Introduction of small alkyl or electron-withdrawing groups could modulate the electronic properties and steric interactions within the hinge region. Based on related series, unsubstituted pyrroles often provide a good starting point.
Region 2: The Aniline Ring
The fluorinated aniline ring primarily occupies the region leading to the solvent front.
-
Position of the Fluoro Group: The 5-fluoro substituent is anticipated to enhance activity. Other halogen substitutions (Cl, Br) at this position may also be favorable.
-
Additional Substituents: Adding further substituents to the aniline ring could either enhance or diminish activity depending on their nature and position. Small, electron-withdrawing groups are often well-tolerated.
Region 3: Aniline N-Substituents
This region is the most common point for diversification to achieve potency and selectivity. The aniline nitrogen can be acylated, alkylated, or incorporated into a larger heterocyclic system.
-
Acylation: Introduction of an amide bond is a common strategy. The nature of the acyl group is critical. Aromatic and heteroaromatic acyl groups can form additional π-stacking or hydrogen bond interactions.
-
Urea (B33335)/Thiourea (B124793) Formation: Linking a substituted aryl or alkyl group through a urea or thiourea moiety can provide additional hydrogen bond donors and acceptors, often leading to potent inhibition.
-
Incorporation into a Heterocycle: Fusing the aniline with another ring system to form structures like pyrrolopyrimidines or pyrroloquinoxalines has proven to be a highly successful strategy in developing potent kinase inhibitors.
Comparative Data from Related Kinase Inhibitors
The following tables summarize the activity of compounds with related structural features. This data provides a basis for the inferred SAR of this compound derivatives.
Table 1: SAR of 2-Anilino-pyrrolopyrimidines as Axl/Mer Kinase Inhibitors
| Compound | R1 (Aniline Substituent) | R2 (Pyrrole Substituent) | Axl IC50 (nM) | Mer IC50 (nM) |
| 1 | H | 4-Fluorophenyl | 16 | 2 |
| 2 | 3-Methoxy | 4-Fluorophenyl | 25 | 8 |
| 3 | H | 3-Fluorophenyl | 32 | 5 |
| 4 | H | Phenyl | 45 | 11 |
Data extrapolated from related series for comparative purposes.[1]
Observations:
-
A 4-fluorophenyl group at the R2 position appears optimal for potent inhibition of both Axl and Mer kinases.[1]
-
Substitution on the aniline ring (R1) is generally well-tolerated but can influence selectivity.
Table 2: SAR of Pyrrolo[1,2-a]quinoxaline Derivatives as Antiproliferative Agents
| Compound | R (Substitution on Pyrrole) | Cell Line | GI50 (µM) |
| 5a | H | K562 | >100 |
| 5b | -COOEt | K562 | 25.5 |
| 5c | -COOEt | U937 | 15.3 |
| 5d | -COOEt | HL60 | 30.1 |
Data from a study on pyrrolo[1,2-a]quinoxalines, a related fused ring system.
Observations:
-
The presence of an ester group on the pyrrole ring significantly enhances antiproliferative activity compared to the unsubstituted analog.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel this compound derivatives.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent assay to measure the activity of a purified kinase by quantifying the amount of ADP produced.[2]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (dissolved in DMSO)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.[2]
-
Reaction Setup: Add 5 µL of the diluted test compound or vehicle control to the wells of the assay plate. Add 10 µL of a 2X kinase/substrate mixture to each well. Pre-incubate the plate at room temperature for 10 minutes.[2]
-
Initiation of Kinase Reaction: Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be near the Km for the specific kinase. Incubate at 30°C for 60 minutes.[2]
-
Termination and ADP Detection: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[2]
-
Luminescence Generation: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
References
Comparative Guide to Pyrrole-Based Anilines as VEGFR-2 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel pyrrole-based aniline (B41778) derivative, a potent VEGFR-2 inhibitor, with established alternatives. The focus is on its performance in preclinical in vitro and cellular assays, supported by experimental data and protocols. The subject compound, 5-Fluoro-2-(1H-pyrrol-1-yl)aniline, serves as a crucial structural motif and starting intermediate for the synthesis of a class of potent kinase inhibitors. This guide will focus on a representative advanced derivative from this class, herein referred to as QPI-11 , and compare its activity against the FDA-approved multi-kinase inhibitors, Sorafenib and Sunitinib .
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] Inhibiting the VEGFR-2 signaling cascade is a clinically validated strategy in oncology.[2]
Data Presentation: Performance Comparison
The following tables summarize the quantitative data from in vitro kinase and cellular proliferation assays, comparing the biological activity of our lead compound, QPI-11, with Sorafenib and Sunitinib.
Table 1: In Vitro VEGFR-2 Kinase Inhibition
This table compares the half-maximal inhibitory concentration (IC₅₀) of the compounds against the isolated VEGFR-2 kinase enzyme. A lower IC₅₀ value indicates greater potency.
| Compound | VEGFR-2 IC₅₀ (µM) | Data Source |
| QPI-11 | 0.19 | [2] |
| Sorafenib | 0.08 | [2] |
| Sunitinib | 0.009 | (Representative value) |
Note: Sunitinib IC₅₀ is a representative value from literature for comparative context.
Table 2: Anti-Proliferative Activity in Human Cancer Cell Lines
This table shows the IC₅₀ values for the compounds against various human cancer cell lines, indicating their potency in a cellular context.
| Compound | HepG2 (Liver Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | HCT-116 (Colon Cancer) IC₅₀ (µM) | Data Source |
| QPI-11 | 9.52 | 10.61 | 12.45 | [2] |
| Sorafenib | 3.40 | 4.50 | 5.73 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and clear understanding of the data context.
In Vitro VEGFR-2 Kinase Assay Protocol
This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
-
Objective: To determine the IC₅₀ value of test compounds against VEGFR-2 kinase.
-
Principle: The assay measures the phosphorylation of a substrate peptide by the VEGFR-2 kinase using a luminescence-based method. Inhibition of the kinase results in a decreased signal.
-
Materials:
-
Recombinant human VEGFR-2 kinase domain.
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1).
-
ATP (Adenosine triphosphate).
-
Test compounds (QPI-11, Sorafenib).
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega).
-
384-well white plates.
-
-
Procedure:
-
Test compounds are serially diluted in DMSO and then further diluted in the assay buffer.
-
2.5 µL of the diluted compound is added to the wells of a 384-well plate.
-
5 µL of a solution containing the VEGFR-2 enzyme and the substrate is added to each well.
-
The plate is incubated for 10 minutes at room temperature to allow for compound binding.
-
To initiate the kinase reaction, 2.5 µL of an ATP solution is added to each well.
-
The reaction is allowed to proceed for 1 hour at room temperature.
-
After incubation, 10 µL of Kinase-Glo® reagent is added to stop the reaction and generate a luminescent signal proportional to the amount of ATP remaining.
-
The plate is incubated for another 10 minutes, and the luminescence is read using a plate reader.
-
The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic curve using graphing software.[2]
-
Cellular Anti-Proliferation Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of a compound on cultured cancer cells.
-
Objective: To determine the IC₅₀ of test compounds against human cancer cell lines (e.g., HepG2, MCF-7).
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, which can be quantified by spectrophotometry.
-
Materials:
-
Human cancer cell lines (HepG2, MCF-7, etc.).
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Test compounds.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well plates.
-
-
Procedure:
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds. A control group receives medium with DMSO only.
-
The plates are incubated for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the control, and IC₅₀ values are determined from dose-response curves.
-
Mandatory Visualizations
The following diagrams illustrate the targeted biological pathway and a standard workflow for inhibitor screening.
References
- 1. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
A Researcher's Guide to Cytotoxicity Assays for Fluorinated Compounds
For researchers, scientists, and drug development professionals, selecting the appropriate cytotoxicity assay is paramount for accurately assessing the biological effects of novel fluorinated compounds. The unique physicochemical properties of these compounds, such as high lipophilicity and potential for insolubility in aqueous media, can pose challenges for standard assay protocols. This guide provides a comparative overview of commonly used cytotoxicity assays, offering insights into their principles, experimental protocols, and suitability for evaluating fluorinated molecules.
Comparing the Alternatives: A Methodological Overview
Choosing the right assay depends on the compound's properties, the expected mechanism of toxicity, and the desired experimental throughput. The following table summarizes the key characteristics of three widely used cytotoxicity assays: the MTT, LDH, and ATP-based assays.
| Assay Principle | Measures | Advantages | Disadvantages | Best Suited For |
| MTT Assay | Mitochondrial reductase activity in viable cells | Inexpensive, well-established | Indirect measure of viability, potential for interference from reducing agents, requires solubilization of formazan (B1609692) crystals | Initial screening of soluble compounds, endpoint assays |
| LDH Release Assay | Lactate dehydrogenase (LDH) leakage from cells with compromised membrane integrity | Direct measure of cytotoxicity (cell death), non-destructive to remaining cells | Less sensitive for early apoptotic events, potential for interference from serum LDH | Assessing membrane-damaging necrosis, kinetic studies by sampling supernatant |
| ATP-Based Assay (e.g., CellTiter-Glo®) | Intracellular ATP levels as an indicator of metabolically active cells | High sensitivity, rapid "add-mix-measure" protocol, suitable for high-throughput screening | Indirect measure of viability, ATP levels can be affected by factors other than cytotoxicity | High-throughput screening, assessing effects on overall metabolic activity |
Experimental Data: Illustrative Cytotoxicity of Fluorinated Compounds
One study investigated the cytotoxicity of several per- and polyfluoroalkyl substances (PFAS) in various human cell lines, providing EC50 values. Another study focused on water-insoluble perfluorocarbon liquids and determined their CC30 (concentration causing 30% reduction in cell viability) using a modified direct contact method, highlighting the importance of adapting protocols for compounds that are not soluble in culture media[1][2][3][4][5].
Table 1: Comparative Cytotoxicity (EC50 in µM) of Select PFAS in Human Cell Lines
| Compound | HepaRG (Liver) | HMC-3 (Brain) | MRC-5 (Lung) |
| PFOA | ~200 | ~2.5 | ~50 |
| PFOS | ~100 | ~2.0 | ~30 |
| PFHxA | >500 | ~2.7 | >500 |
| PFBS | >500 | ~2.6 | >500 |
| Data derived from a study using a single cytotoxicity assay type. Values are approximate and for comparative purposes within this dataset.[3][5] |
Table 2: Cytotoxicity (CC30 in ppm) of Water-Insoluble Perfluorinated Compounds via Direct Contact Assay
| Compound | L929 (Fibroblast) |
| Perfluorooctanoic acid (PFOA) | 48,124 |
| 1H-perfluorooctane (1H-PFO) | 50 |
| 2H,3H-decafluoropentane | 46 |
| This data highlights the cytotoxicity of impurities and breakdown products of certain perfluorocarbon liquids.[2][4] |
Key Cytotoxicity Signaling Pathways
Fluorinated compounds can induce cytotoxicity through various molecular mechanisms. Understanding these pathways is crucial for interpreting assay results and for further mechanistic studies. Key pathways implicated in fluoride (B91410) and fluorinated compound toxicity include mitochondrial dysfunction, oxidative stress, and endoplasmic reticulum (ER) stress.
Mitochondrial Dysfunction-Mediated Apoptosis
Many cytotoxic agents, including fluoride ions that can be released from certain fluorinated compounds, target the mitochondria[6][7][8][9][10]. This can lead to a decrease in mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in programmed cell death (apoptosis).
Caption: Mitochondrial pathway of apoptosis induced by fluorinated compounds.
Oxidative Stress and ER Stress Pathways
Per- and polyfluoroalkyl substances (PFAS) have been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS)[11][12][13][14]. This imbalance can damage cellular components and trigger cell death. Additionally, the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, a condition known as ER stress, can activate the Unfolded Protein Response (UPR). Chronic UPR activation can also lead to apoptosis[15][16][17][18].
Caption: Interlinked oxidative and ER stress pathways leading to apoptosis.
Detailed Experimental Protocols
Accurate and reproducible data is contingent on meticulous adherence to experimental protocols. Below are detailed methodologies for the key assays discussed.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the fluorinated compound. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the culture medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay Protocol
This assay quantifies the amount of LDH released from the cytosol of damaged cells into the culture medium.
Materials:
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (absorbance at ~490 nm)
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Prepare Controls: Set up wells for:
-
Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with a lysis buffer provided in the kit.
-
Background Control: Culture medium without cells.
-
-
Sample Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.
ATP-Based (CellTiter-Glo®) Luminescent Cell Viability Assay Protocol
This homogeneous assay quantifies ATP, an indicator of metabolically active cells, by generating a luminescent signal.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well or 384-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in opaque-walled multiwell plates and treat with the fluorinated compound as described for the MTT assay.
-
Plate Equilibration: After the treatment incubation, allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mixing: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate cell viability as a percentage of the luminescent signal from the vehicle-treated control wells.
Direct Contact Cytotoxicity Assay for Water-Insoluble Compounds (based on ISO 10993-5)
This method is adapted for testing materials that are not readily soluble in cell culture medium, such as certain fluorinated polymers or liquids[1][4][19].
Materials:
-
Test fluorinated compound
-
Appropriate cell line (e.g., L929 mouse fibroblasts)
-
6-well or 24-well cell culture plates
-
Sterile pipette tips or spatula
-
Viability assay reagents (e.g., MTT)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and culture until they form a sub-confluent monolayer.
-
Compound Application: Carefully remove the culture medium. Gently apply a defined amount or surface area of the insoluble fluorinated compound directly onto the cell layer.
-
Controls: Include negative controls (e.g., cell culture medium only or a non-toxic reference material) and positive controls (a material with known cytotoxicity).
-
Incubation: Incubate the plates for a specified period (e.g., 24 hours).
-
Assessment of Cytotoxicity:
-
Carefully remove the test compound.
-
Assess cell viability using a quantitative method. For example, perform the MTT assay as described above by adding the MTT reagent directly to the treated wells.
-
-
Data Analysis: Compare the viability of cells exposed to the fluorinated compound with the negative control to determine the cytotoxic potential.
By carefully considering the nature of the fluorinated compound and the specific research question, scientists can select and implement the most appropriate cytotoxicity assay, leading to more accurate and reliable toxicological assessments.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Perfluorocarbon Liquids Cytotoxicity Tests: Direct Contact Versus the Test on Liquid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative cytotoxicity of seven per- and polyfluoroalkyl substances (PFAS) in six human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fluoridealert.org [fluoridealert.org]
- 7. Effect of Fluoride on Cytotoxicity Involved in Mitochondrial Dysfunction: A Review of Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effect of Fluoride on Cytotoxicity Involved in Mitochondrial Dysfunction: A Review of Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluoride induces apoptosis in H9c2 cardiomyocytes via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Perfluorooctanoic Acid Induces Ferroptosis in Hepatocytes via Oxidative Stress and AKT/GSK3β/β-Catenin Pathway Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Perfluorooctanoic acid induces hepatocellular endoplasmic reticulum stress and mitochondrial-mediated apoptosis in vitro via endoplasmic reticulum-mitochondria communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Endoplasmic Reticulum Stress in Drug- and Environmental Toxicant-Induced Liver Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of toxicants on endoplasmic reticulum stress and hepatic cell fate determination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oxidative Stress, Unfolded Protein Response, and Apoptosis in Developmental Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Navigating the Receptor Selectivity of Pyrrole-Based Compounds: A Comparative Guide for Researchers
A comprehensive analysis of the receptor interaction profile of 5-Fluoro-2-(1H-pyrrol-1-yl)aniline and its analogs, highlighting the importance of empirical validation in drug development.
For researchers and professionals in drug development, understanding the cross-reactivity of a chemical entity is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide focuses on this compound, a fluorinated pyrrole (B145914) derivative. A thorough review of publicly available scientific literature and databases reveals that this specific compound is primarily documented as a chemical intermediate in the synthesis of more complex molecules.[1][2] There is currently no direct experimental data detailing its specific receptor binding profile or cross-reactivity with other receptors.
However, the broader family of fluorinated pyrrole-containing compounds has been the subject of various pharmacological studies, revealing a diverse range of biological activities.[3] Understanding the targets of these structurally related molecules can provide valuable insights into the potential, though speculative, interaction landscape of this compound. This guide, therefore, presents a comparative overview of the known biological targets of analogous compounds and outlines a robust experimental framework for assessing the cross-reactivity of novel derivatives like this compound.
Comparative Analysis of Structurally Related Compounds
While data on this compound is sparse, research on other fluorinated pyrrole derivatives demonstrates engagement with a variety of biological targets. This underscores the necessity of empirical testing for each new compound. The inclusion of fluorine atoms in heterocyclic structures is a common strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity to target proteins.[3]
| Compound Class | Biological Target/Activity | Reference |
| Fluorinated pyrrole-based hybrids | Anti-HIV-1 activity | [3] |
| Fluorinated indole-carboxamides | Potent inhibition of HIV-1 replication | [3] |
| 4-Fluoropyrazole hybrids | Human bradykinin (B550075) B1 receptor antagonism (anti-inflammatory) | [3] |
| 5-hydroxy-1H-pyrrol-2-(5H)-one derivatives | Anti-proliferative activity in cancer cell lines, induction of DNA damage and p53 activation | [4][5] |
| Pyrrolo[2,1-f][1][3][4]triazine and 1-(methylpiperidin-4-yl)aniline hybrids | MERTK inhibition (anticancer) | [6] |
This table illustrates the diverse therapeutic potential within the broader chemical family of this compound. The observed activities, ranging from antiviral to anticancer and anti-inflammatory, suggest that different substitutions on the pyrrole scaffold can drastically alter receptor and enzyme interactions.
Proposed Experimental Workflow for Assessing Cross-Reactivity
To ascertain the receptor binding profile and cross-reactivity of this compound, a systematic experimental approach is necessary. The following protocol outlines a standard workflow for such an investigation.
Caption: A proposed experimental workflow for determining the receptor cross-reactivity of a novel compound.
Detailed Experimental Protocols:
1. High-Throughput Screening (HTS) - Radioligand Binding Assays:
-
Objective: To identify initial interactions between this compound and a broad panel of receptors.
-
Methodology:
-
Prepare cell membranes or purified receptors from a diverse panel (e.g., GPCRs, ion channels, kinases).
-
Incubate the receptor preparation with a known radiolabeled ligand at a fixed concentration.
-
Add this compound at a high concentration (e.g., 10 µM).
-
After incubation, separate bound from unbound radioligand using filtration.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
A significant reduction in radioligand binding in the presence of the test compound indicates a potential interaction.
-
2. Dose-Response Assays:
-
Objective: To quantify the binding affinity (Ki) or functional potency (IC50/EC50) of the compound for the receptors identified in the HTS.
-
Methodology:
-
For each identified "hit," perform a competitive binding assay with increasing concentrations of this compound.
-
The concentration of the radiolabeled ligand is kept constant (typically at its Kd value).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
3. Cell-Based Functional Assays:
-
Objective: To determine if the binding of the compound to a receptor results in a biological response (i.e., is it an agonist, antagonist, or allosteric modulator?).
-
Methodology (Example for a Gs-coupled GPCR):
-
Use a cell line stably expressing the receptor of interest.
-
Incubate the cells with varying concentrations of this compound.
-
To test for agonism, measure the downstream signaling molecule (e.g., cyclic AMP) production.
-
To test for antagonism, pre-incubate the cells with the test compound before adding a known agonist, and then measure the inhibition of the agonist-induced signal.
-
Quantify the signal using an appropriate method (e.g., HTRF, ELISA).
-
Potential Signaling Pathway Interactions
Given the activities of related compounds, a novel pyrrole derivative could potentially interact with various signaling pathways. For instance, if it were to inhibit a receptor tyrosine kinase like MERTK, as seen with some hybrid molecules, it would interfere with downstream pathways controlling cell survival and proliferation.
Caption: A generalized signaling pathway that could be modulated by a pyrrole-based kinase inhibitor.
Conclusion
While this compound is currently positioned as a synthetic intermediate, the diverse biological activities of structurally related fluorinated pyrroles highlight the potential for this compound or its derivatives to interact with various biological targets. The lack of direct experimental data for this compound itself underscores a critical principle in drug discovery: receptor interaction and cross-reactivity must be determined empirically. The experimental workflow and protocols provided in this guide offer a clear and robust framework for researchers to characterize the pharmacological profile of this and other novel chemical entities, paving the way for the discovery of new therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 896429-57-5 [chemicalbook.com]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo | PLOS One [journals.plos.org]
- 6. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Fluorine Frontier: A Comparative Guide to the Pharmacokinetic Properties of Fluorinated Aniline Compounds
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into drug candidates is a pivotal tool for optimizing pharmacokinetic profiles. This guide provides an objective comparison of the absorption, distribution, metabolism, and excretion (ADME) properties of fluorinated aniline (B41778) compounds versus their non-fluorinated parent, aniline. Supported by experimental data, this analysis aims to illuminate the nuanced effects of fluorination on the journey of these compounds through the body.
The introduction of fluorine into the aniline scaffold can dramatically alter its physicochemical and pharmacokinetic properties. Fluorination is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and influence binding affinity.[1][2] Understanding these changes is critical for the rational design of safer and more effective drug candidates.
Key Pharmacokinetic Parameters: A Comparative Overview
The following table summarizes the key pharmacokinetic parameters of aniline and its monofluoro-isomers. While direct comparative in vivo studies under identical conditions are limited, the data presented provides valuable insights into the influence of fluorine substitution.
| Compound | pKa | LogP | Key Pharmacokinetic Observations (in rats) |
| Aniline | 4.63 | 0.90[3] | Rapidly and extensively metabolized, with a plasma half-life of less than an hour. Major metabolic pathways include N-acetylation and para-hydroxylation.[4][5] |
| 2-Fluoroaniline | 3.2 | 1.14 | Rapidly metabolized and excreted, primarily through para-hydroxylation followed by sulfation or glucuronidation. N-acetylation is also a notable pathway.[4][6] |
| 3-Fluoroaniline | 3.51 | 1.11 | Information on specific in vivo pharmacokinetic parameters is limited in the searched literature. |
| 4-Fluoroaniline | 4.68 | 1.15 | Undergoes both ortho- and para-hydroxylation. The para-hydroxylation can lead to defluorination. The major metabolite is 2-amino-5-fluorophenylsulphate, with approximately 30% of the dose excreted as this conjugate.[7] |
Note: The pKa and LogP values are sourced from various online chemical databases.[1] The pharmacokinetic observations are compiled from multiple studies and may not be directly comparable due to differing experimental conditions.
The Metabolic Journey: Unraveling the Pathways
The metabolism of aniline and its fluorinated analogs is a critical determinant of their efficacy and safety. The primary site of metabolism is the liver, where cytochrome P450 (CYP) enzymes play a central role.[1]
Aniline is primarily metabolized through two main pathways: N-acetylation to form acetanilide, and para-hydroxylation to form p-aminophenol, which is then conjugated with glucuronic acid or sulfate (B86663) for excretion.[3][4]
Fluorination significantly alters these metabolic routes. The position of the fluorine atom on the aniline ring directs the metabolic enzymes to different sites, often blocking positions that are susceptible to metabolism in the non-fluorinated compound. This "metabolic switching" is a key reason for the increased metabolic stability often observed with fluorinated compounds.[1]
For instance, in 2-fluoroaniline , the fluorine atom at the ortho position sterically hinders N-acetylation to some extent and directs hydroxylation primarily to the para-position.[4][6] In the case of 4-fluoroaniline , the para-position is already occupied by a fluorine atom. While this might suggest increased stability, the metabolic machinery can still hydroxylate the ring at the ortho-position or even displace the fluorine atom (defluorination) through para-hydroxylation.[7]
Below is a simplified representation of the metabolic pathways for aniline and 4-fluoroaniline.
Experimental Protocols: A Glimpse into the Lab
The assessment of pharmacokinetic properties relies on a suite of standardized in vitro and in vivo experiments. Below are detailed methodologies for key assays used to evaluate the ADME profiles of compounds like fluorinated anilines.
Microsomal Stability Assay
This assay is a cornerstone for evaluating the metabolic stability of a compound. It measures the rate of disappearance of the parent compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.[1]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a compound.
Materials:
-
Test compound and positive control (e.g., a compound with known metabolic instability)
-
Liver microsomes (human or other species)
-
NADPH regenerating system (Cofactor for CYP enzymes)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile or other organic solvent to stop the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (concentration of microsomal protein).
Caco-2 Permeability Assay
This assay is the industry standard for predicting the intestinal absorption of orally administered drugs. It utilizes a human colon adenocarcinoma cell line (Caco-2) that, when grown on a semi-permeable membrane, forms a monolayer of polarized cells that mimics the intestinal epithelium.
Objective: To determine the apparent permeability coefficient (Papp) of a compound, which is an indicator of its rate of absorption across the intestinal wall.
Materials:
-
Caco-2 cells
-
Transwell® inserts (semi-permeable membrane supports)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hanks' Balanced Salt Solution)
-
Test compound and control compounds (high and low permeability)
-
LC-MS/MS system for analysis
Procedure:
-
Seed Caco-2 cells onto the Transwell® inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Wash the cell monolayer with transport buffer.
-
Add the test compound to the apical (donor) side of the monolayer.
-
At various time points, collect samples from the basolateral (receiver) side.
-
To assess efflux, the experiment can be performed in the reverse direction (basolateral to apical).
-
Analyze the concentration of the compound in the collected samples using LC-MS/MS.
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where:
-
dQ/dt is the rate of appearance of the compound on the receiver side
-
A is the surface area of the membrane
-
C0 is the initial concentration of the compound on the donor side
-
-
The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if the compound is a substrate for efflux transporters.
Plasma Protein Binding Assay
This assay determines the extent to which a compound binds to plasma proteins. Since only the unbound (free) fraction of a drug is generally considered pharmacologically active and available for metabolism and excretion, this is a critical parameter.
Objective: To determine the percentage of a compound that is bound to plasma proteins.
Method: Equilibrium Dialysis (Gold Standard)
Materials:
-
Test compound
-
Plasma (human or other species)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis device (e.g., RED device) with a semi-permeable membrane
-
LC-MS/MS system for analysis
Procedure:
-
Add the test compound to plasma.
-
Place the plasma-compound mixture into one chamber of the dialysis device and PBS into the other chamber, separated by a semi-permeable membrane.
-
Incubate the device at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).
-
At the end of the incubation, collect samples from both the plasma and buffer chambers.
-
Analyze the concentration of the compound in both samples using LC-MS/MS.
Data Analysis:
-
Calculate the fraction unbound (fu) using the formula: fu = C_buffer / C_plasma where:
-
C_buffer is the concentration of the compound in the buffer chamber at equilibrium
-
C_plasma is the concentration of the compound in the plasma chamber at equilibrium
-
-
The percentage of plasma protein binding is then calculated as (1 - fu) * 100.
Conclusion
The strategic fluorination of aniline compounds offers a powerful approach to modulate their pharmacokinetic properties. By understanding the intricate interplay between the position of the fluorine atom and its effects on metabolism, permeability, and protein binding, drug discovery teams can more effectively design and optimize drug candidates with improved ADME profiles, ultimately leading to safer and more efficacious medicines. The experimental protocols detailed in this guide provide a framework for the robust evaluation of these critical parameters.
References
- 1. Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The metabolism and disposition of aniline in the isolated blood-perfused liver of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats [jstage.jst.go.jp]
- 5. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Differences in pharmacokinetics and haematotoxicities of aniline and its dimethyl derivatives orally administered in rats. | Semantic Scholar [semanticscholar.org]
- 7. quicksearch.lib.iastate.edu [quicksearch.lib.iastate.edu]
Comparative Guide to Analytical Methods for the Quantification of 5-Fluoro-2-(1H-pyrrol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantification of 5-Fluoro-2-(1H-pyrrol-1-yl)aniline, a key intermediate in pharmaceutical synthesis. As no specific validated methods for this compound are publicly available, this document outlines proposed High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods based on established analytical practices for structurally similar compounds, such as fluoroanilines and other aromatic amines.[1][2][3][4] This guide also details the necessary validation protocols to ensure the reliability and accuracy of these methods in a research and quality control setting.[5][6][7]
Proposed Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the sample matrix, the required sensitivity, and the available instrumentation. Both HPLC with Ultraviolet (UV) detection and GC-MS are powerful techniques for the analysis of aromatic amines.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reversed-phase HPLC (RP-HPLC) is a robust and widely accessible technique suitable for the routine analysis of fluoroaromatic compounds.[1][2][8] A C18 or C8 column is typically effective for the separation of these analytes.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it suitable for the identification and quantification of volatile and semi-volatile compounds, including aniline (B41778) derivatives.[4][9][10] Sample preparation, such as liquid-liquid extraction or solid-phase microextraction (SPME), may be necessary to isolate the analyte from complex matrices.[4][11]
Data Presentation: Comparison of Proposed Methods
The following table summarizes the key validation parameters that must be assessed to ensure the suitability of the proposed analytical methods. The acceptance criteria provided are typical for pharmaceutical analysis but should be adapted based on the specific application.
| Validation Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Specificity | The method should demonstrate the ability to accurately quantify the analyte in the presence of impurities and degradation products. This is assessed by analyzing stressed samples (e.g., acid, base, oxidative, thermal, photolytic degradation). | Mass spectrometric detection provides high specificity through the monitoring of characteristic fragment ions of the analyte. | No interference from placebo, impurities, or degradation products at the retention time of the analyte. Peak purity should be confirmed using a photodiode array detector for HPLC. |
| Linearity | A minimum of five concentrations ranging from the Limit of Quantification (LOQ) to 150% of the expected working concentration should be analyzed. | A minimum of five concentrations covering the expected analytical range should be prepared and analyzed. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero. |
| Accuracy | Accuracy should be assessed by analyzing samples spiked with known amounts of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. | Similar to HPLC, accuracy is determined by the recovery of spiked samples at three different concentration levels. | Percent recovery should be within 98.0% to 102.0%. |
| Precision | - Repeatability: Assessed by performing at least six replicate measurements of a homogeneous sample at 100% of the test concentration.- Intermediate Precision: Evaluated by different analysts on different days and with different equipment. | - Repeatability: Determined from at least six replicate injections of a standard solution.- Intermediate Precision: Assessed under varied conditions (analyst, day, instrument). | Relative Standard Deviation (RSD) ≤ 2.0% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | Calculated from the signal-to-noise ratio (3:1) for a characteristic ion. | The LOD should be reported but is not a mandatory parameter for assays where the analyte is quantified well above this level. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be determined with acceptable precision and accuracy (typically a signal-to-noise ratio of 10:1). | The lowest concentration that can be quantified with acceptable precision and accuracy, based on a signal-to-noise ratio of 10:1 for a characteristic ion. | RSD at the LOQ should be ≤ 10%. |
| Range | The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | The analytical range is established by confirming that the method provides acceptable precision, accuracy, and linearity for concentrations between the LOQ and the highest calibration standard. | The defined range should encompass the expected concentrations of the analyte in the samples to be analyzed. |
| Robustness | The method's robustness should be evaluated by introducing small, deliberate variations in method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%). | Robustness is tested by varying parameters like injector temperature, oven temperature ramp rate, and carrier gas flow rate. | The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations. |
Experimental Protocols
Protocol 1: Proposed HPLC-UV Method
-
Chromatographic System: An HPLC system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.01 M ammonium (B1175870) formate (B1220265) at pH 3.0).[12]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: Proposed GC-MS Method
-
Chromatographic System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A capillary column suitable for amine analysis, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp at 10°C/min to 280°C, hold for 5 minutes.
-
-
Transfer Line Temperature: 280°C.
-
MS Detection: Full scan mode (e.g., m/z 40-400) for initial identification and Selected Ion Monitoring (SIM) mode for quantification of characteristic ions of this compound.
-
Sample Preparation: Perform a liquid-liquid extraction of the sample with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at an alkaline pH. Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate to a suitable volume before injection.
Mandatory Visualizations
Caption: General Workflow of Analytical Method Validation.
Caption: Comparison of Proposed Analytical Methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of 4-Fluoroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. sps.nhs.uk [sps.nhs.uk]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. Analytical Method Validation Protocol for Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 8. 2,4-Difluoroaniline | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. helixchrom.com [helixchrom.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 5-Fluoro-2-(1H-pyrrol-1-yl)aniline
This document provides essential safety and logistical information for the proper disposal of 5-Fluoro-2-(1H-pyrrol-1-yl)aniline, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on the hazardous nature of similar aniline (B41778) compounds, which can cause skin, eye, and respiratory irritation, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation and Collection:
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Collect all waste containing this compound, including contaminated consumables (e.g., weighing boats, pipette tips, and absorbent paper), in a dedicated, leak-proof, and chemically compatible container.
-
-
Waste Container Labeling:
-
The waste container must be clearly and accurately labeled as "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS number (if available).
-
Indicate the approximate concentration and quantity of the waste.
-
-
Temporary Storage:
-
Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area.
-
This area should be well-ventilated and away from general laboratory traffic and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.
-
Provide the EHS representative with all necessary information about the waste material.
-
Crucially, under no circumstances should this compound be disposed of down the drain or in the regular trash.
Quantitative Data Summary
While specific quantitative data for this compound is not available, the table below summarizes key information based on general principles for hazardous chemical waste disposal.
| Parameter | Guideline | Rationale |
| pH Range for Storage | Not specified; store in original container if possible. | To avoid unintended reactions. |
| Container Type | Chemically resistant, sealed container (e.g., HDPE). | To prevent leaks and reactions. |
| Maximum Accumulation Time | Varies by jurisdiction; consult local regulations. | To ensure timely and safe disposal. |
Disposal Workflow Diagram
The following diagram outlines the logical steps for the safe and compliant disposal of this compound.
Caption: A workflow for the proper disposal of this compound.
Personal protective equipment for handling 5-Fluoro-2-(1H-pyrrol-1-yl)aniline
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety and logistical information for the handling and disposal of 5-Fluoro-2-(1H-pyrrol-1-yl)aniline. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of structurally similar aromatic and fluorinated amines. Aromatic amines are a class of compounds that are often toxic and require careful handling to minimize exposure.[1][2][3]
Hazard Assessment
-
Toxicity: Toxic if swallowed, in contact with skin, or inhaled.[4][5]
-
Skin and Eye Damage: Can cause serious skin irritation and severe eye damage.[4][5][6]
-
Long-term Effects: Suspected of causing genetic defects and cancer, and may cause damage to organs through prolonged or repeated exposure.[4][5]
Therefore, it is imperative to handle this compound with appropriate personal protective equipment in a controlled laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is essential to minimize exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid) | Chemical fume hood or ventilated balance enclosure | Nitrile or neoprene gloves (double-gloving recommended) | Safety glasses with side shields or chemical splash goggles | An N95/FFP2 respirator or higher, depending on the quantity and potential for dust generation. | Lab coat |
| Solution Preparation | Chemical fume hood | Nitrile or neoprene gloves (double-gloving recommended) | Chemical splash goggles or a face shield | A respirator with a combination filter for organic vapors and particulates may be necessary for higher concentrations. | Lab coat |
| Reaction Workup and Purification | Chemical fume hood | Nitrile or neoprene gloves (double-gloving recommended) | Chemical splash goggles and a face shield | A respirator with a combination filter for organic vapors and particulates should be readily available. | Lab coat |
Note on Gloves: Studies have shown that aromatic amines can permeate protective gloves.[7] It is crucial to select gloves with a high protective index and to change them frequently, especially after direct contact with the compound. Recommended materials include nitrile rubber (0.4 mm), chloroprene (B89495) rubber (0.5 mm), or butyl rubber (0.7 mm).[8]
Experimental Protocols: Donning and Doffing PPE
Proper technique for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.[3]
Donning Sequence:
-
Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Eye Protection: Put on safety glasses, goggles, or a face shield.
-
Gloves: Put on the first pair of gloves, ensuring they cover the cuffs of the lab coat. If double-gloving, put the second pair on over the first.[3]
Doffing Sequence:
-
Gloves: Remove the outer pair of gloves first (if double-gloving), followed by the inner pair, using a technique that avoids touching the outside of the gloves with bare hands.[3]
-
Lab Coat: Remove the lab coat by rolling it inside out, without touching the exterior.
-
Eye Protection: Remove eye protection from the back.
-
Respirator (if used): Remove the respirator from the back.
-
Hand Hygiene: Wash hands thoroughly with soap and water.[3]
Operational and Disposal Plans
Spill Response:
-
Evacuate the immediate area and alert others.
-
Wear appropriate PPE, including respiratory protection, before re-entering the area.[3]
-
For solid spills, gently cover with an absorbent material (e.g., vermiculite, sand) to avoid raising dust.[3]
-
For liquid spills, absorb with an inert material.[3]
-
Collect all contaminated materials into a sealed, labeled waste container.[3]
-
Clean the spill area with a suitable solvent, followed by soap and water.[3]
Waste Disposal:
-
All waste materials, including contaminated PPE and absorbent materials, should be collected in a clearly labeled, sealed container for hazardous waste.
-
Dispose of the chemical waste through a licensed waste disposal company, following all local, state, and federal regulations.
First Aid Measures:
-
In case of skin contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water.[1] Seek medical attention if irritation persists.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][5]
-
If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][4]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][5]
Hierarchy of Controls Diagram
The following diagram illustrates the hierarchy of controls, from most to least effective, for safely handling this compound.
Caption: Hierarchy of controls for chemical handling.
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. fishersci.com [fishersci.com]
- 7. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. download.basf.com [download.basf.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
